molecular formula C2H5I B1600969 Iodoethane-2-13C CAS No. 54073-41-5

Iodoethane-2-13C

Cat. No.: B1600969
CAS No.: 54073-41-5
M. Wt: 156.958 g/mol
InChI Key: HVTICUPFWKNHNG-OUBTZVSYSA-N
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Description

Iodoethane-2-13C is a useful research compound. Its molecular formula is C2H5I and its molecular weight is 156.958 g/mol. The purity is usually 95%.
The exact mass of the compound Iodoethane-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iodoethane-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodoethane-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodo(213C)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480511
Record name Iodoethane-2-13C
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Molecular Weight

156.958 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54073-41-5
Record name Iodoethane-2-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54073-41-5
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Foundational & Exploratory

An In-depth Technical Guide to Iodoethane-2-13C: Properties, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-2-13C, a stable isotope-labeled analog of iodoethane, serves as a powerful tool in sophisticated chemical and biological research. The specific incorporation of a carbon-13 isotope at the methyl position provides a unique spectroscopic signature, enabling detailed investigation of reaction mechanisms, metabolic pathways, and molecular dynamics. This guide offers a comprehensive overview of the physical and chemical properties of Iodoethane-2-13C, detailed protocols for its synthesis and handling, and an exploration of its applications in cutting-edge scientific endeavors. As a senior application scientist, the following content is structured to provide not only technical data but also practical insights into the utilization of this versatile isotopic tracer.

Part 1: Core Physicochemical Properties

The strategic placement of the ¹³C isotope in Iodoethane-2-13C induces a subtle yet significant alteration in its mass, while its chemical reactivity remains fundamentally unchanged from its unlabeled counterpart. This unique characteristic is the cornerstone of its utility in tracer studies.

Identification and Physical Characteristics

A summary of the key physical and identifying properties of Iodoethane-2-13C is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental setups.

PropertyValueSource(s)
Chemical Name Iodoethane-2-13CN/A
Synonyms Ethyl-2-13C iodide[1]
CAS Number 54073-41-5[1]
Molecular Formula ¹³CH₃CH₂I
Molecular Weight 156.96 g/mol [1]
Appearance Colorless to yellow liquidN/A
Boiling Point 69-73 °C
Melting Point -108 °C
Density 1.962 g/mL at 25 °C
Refractive Index (n20/D) 1.5135
Isotopic Purity Typically ≥99 atom % ¹³C
Mass Shift vs. Unlabeled M+1
Solubility and Storage

Iodoethane-2-13C is moderately soluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)[2][3][4].

Storage and Stability: Iodoethane and its isotopologues are sensitive to light and moisture, which can cause decomposition and discoloration. It is therefore imperative to store Iodoethane-2-13C in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C. Many commercial preparations contain a copper stabilizer to inhibit degradation.

Part 2: Spectroscopic Characterization

The presence of the ¹³C isotope at a specific position provides a distinct handle for spectroscopic analysis, most notably in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of Iodoethane-2-13C is expected to be similar to that of unlabeled iodoethane, showing a triplet for the methyl protons and a quartet for the methylene protons. However, the signal for the methyl protons (¹³CH₃) will exhibit additional splitting due to coupling with the adjacent ¹³C nucleus.

  • ¹³CH₃ group: The three protons of the labeled methyl group will appear as a doublet of triplets. The primary splitting will be a large doublet due to the one-bond coupling to the ¹³C nucleus (¹J(¹³C-¹H)). This is superimposed on the triplet pattern resulting from coupling to the adjacent methylene protons (³J(¹H-¹H)).

  • CH₂ group: The two methylene protons will appear as a quartet due to coupling with the methyl protons (³J(¹H-¹H)). A smaller doublet splitting may also be observable due to the two-bond coupling to the ¹³C nucleus (²J(¹³C-¹H)).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence of the isotopic labeling.

  • ¹³CH₃ group: The signal for the labeled methyl carbon will be significantly enhanced due to the high isotopic enrichment. In a proton-coupled ¹³C spectrum, this signal will appear as a quartet due to one-bond coupling to the three attached protons (¹J(¹³C-¹H)).

  • CH₂ group: The signal for the unlabeled methylene carbon will appear at its characteristic chemical shift. In a proton-coupled spectrum, it will be a triplet due to one-bond coupling to the two attached protons (¹J(¹³C-¹H)).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for Iodoethane-2-13C will appear at m/z 157, which is one mass unit higher than that of unlabeled iodoethane (m/z 156)[5]. The fragmentation pattern is expected to be similar to that of iodoethane, with key fragments also shifted by one mass unit if they retain the ¹³C-labeled methyl group.

Expected Fragmentation Pattern:

  • [¹³CH₃CH₂I]⁺•: Molecular ion at m/z 157.

  • [CH₂I]⁺: Fragment resulting from the loss of the labeled methyl group, appearing at m/z 141 (same as unlabeled).

  • [I]⁺: Iodine cation at m/z 127.

  • [¹³CH₃CH₂]⁺: Ethyl cation containing the label at m/z 30.

  • [CH₃]⁺: Unlabeled methyl cation at m/z 15.

Infrared (IR) Spectroscopy

The IR spectrum of Iodoethane-2-13C will be very similar to that of iodoethane. The most significant difference will be a slight shift to a lower wavenumber for the C-C stretching and C-H bending vibrations involving the ¹³C atom due to the increased reduced mass of the vibrating system. The characteristic C-I stretching frequency is typically found in the range of 500-600 cm⁻¹.

Part 3: Synthesis and Handling

Synthesis of Iodoethane-2-13C

A common and effective method for the synthesis of Iodoethane-2-13C is the iodination of [2-¹³C]ethanol using red phosphorus and iodine. This in-situ generation of phosphorus triiodide (PI₃) is a well-established procedure for converting alcohols to alkyl iodides[6][7].

Reaction Scheme:

  • Formation of Phosphorus Triiodide: 2P + 3I₂ → 2PI₃

  • Iodination of [2-¹³C]Ethanol: 3(¹³CH₃CH₂OH) + PI₃ → 3(¹³CH₃CH₂I) + H₃PO₃

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add red phosphorus (1.2 equivalents).

  • Reagent Addition: Add [2-¹³C]ethanol (1.0 equivalent) to the flask.

  • Iodine Addition: Slowly add iodine (1.1 equivalents) portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of iodine is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure complete conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Distill the crude Iodoethane-2-13C from the reaction mixture.

    • Wash the distillate with water to remove any remaining ethanol.

    • Wash with a dilute sodium thiosulfate solution to remove any traces of iodine.

    • Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Purify the final product by fractional distillation, collecting the fraction boiling at 69-73 °C.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Red_Phosphorus Red Phosphorus Reaction_Vessel Reaction Flask (Reflux) Red_Phosphorus->Reaction_Vessel Ethanol_13C [2-13C]Ethanol Ethanol_13C->Reaction_Vessel Iodine Iodine Iodine->Reaction_Vessel Distillation Distillation Reaction_Vessel->Distillation Washing Aqueous Washes Distillation->Washing Drying Drying Washing->Drying Final_Distillation Fractional Distillation Drying->Final_Distillation Product Iodoethane-2-13C Final_Distillation->Product

Caption: Synthetic workflow for Iodoethane-2-13C.

Safe Handling and Disposal

Iodoethane is a hazardous chemical, and its isotopologues should be handled with the same level of caution.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle Iodoethane-2-13C in a well-ventilated fume hood to avoid inhalation of vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Quenching and Disposal:

Unreacted Iodoethane-2-13C in a reaction mixture can be quenched by the slow addition of a nucleophilic solution, such as aqueous sodium thiosulfate or a dilute solution of a secondary amine (e.g., diethylamine) in an appropriate solvent. The resulting waste should be disposed of in accordance with local regulations for halogenated organic waste[8][9][10].

Part 4: Applications in Research and Development

The primary utility of Iodoethane-2-13C lies in its application as a tracer in various scientific disciplines.

Elucidation of Reaction Mechanisms

Iodoethane-2-13C is an excellent substrate for studying the kinetics and mechanisms of nucleophilic substitution reactions, particularly Sₙ2 reactions[11][12]. The presence of the ¹³C label allows for the determination of the kinetic isotope effect (KIE), which provides valuable insights into the transition state of the reaction[13][14][15].

  • Kinetic Isotope Effect (KIE): By comparing the reaction rates of Iodoethane-2-13C and unlabeled iodoethane, a secondary KIE can be measured. A k¹²/k¹³ > 1 (normal KIE) is expected for an Sₙ2 reaction, as the sp³ hybridized carbon in the ground state moves towards an sp² hybridized transition state, leading to a loosening of the C-H bonds on the adjacent carbon.

Diagram of Sₙ2 Reaction and KIE:

SN2_KIE cluster_unlabeled Unlabeled Reaction Reactants Nu⁻ + ¹³CH₃CH₂I TS [Nu---CH₂(¹³CH₃)---I]⁻ Transition State Reactants->TS k¹³ Products NuCH₂¹³CH₃ + I⁻ TS->Products KIE KIE = k¹²/k¹³ > 1 Reactants_un Nu⁻ + CH₃CH₂I TS_un [Nu---CH₂(CH₃)---I]⁻ Transition State Reactants_un->TS_un k¹² Products_un NuCH₂CH₃ + I⁻ TS_un->Products_un

Caption: Sₙ2 reaction of Iodoethane-2-13C and the resulting KIE.

Isotopic Labeling in Synthetic Chemistry

Iodoethane-2-13C serves as a valuable reagent for introducing a ¹³C-labeled ethyl group into a target molecule. This is particularly useful in drug development for synthesizing internal standards for quantitative mass spectrometry-based assays (e.g., LC-MS/MS) or for studying the metabolism of a drug candidate.

Metabolic Pathway Tracing

In the field of metabolomics, ¹³C-labeled compounds are indispensable for tracing the flow of carbon through metabolic pathways[16][17][18][19][20][21][22][23][24]. While not a primary metabolite itself, Iodoethane-2-13C can be used to alkylate specific metabolites or proteins in cell lysates or in vivo, allowing for the subsequent tracking and quantification of these modified molecules. This can provide information on enzyme activity and metabolic flux.

Conclusion

Iodoethane-2-13C is a highly versatile and valuable tool for the modern researcher. Its well-defined physical and chemical properties, coupled with the unique spectroscopic signature imparted by the ¹³C label, enable detailed investigations that would be otherwise challenging. From fundamental studies of reaction mechanisms to the development of new pharmaceuticals, the applications of Iodoethane-2-13C continue to expand, underscoring the importance of stable isotope labeling in advancing scientific knowledge.

References

  • 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta ERA. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

  • Measurements of J(C,H)-couplings. (n.d.). Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Iodoethane-2-13C | C2H5I | CID 12208634. (n.d.). PubChem. Retrieved from [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). DASH (Harvard). Retrieved from [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). PMC. Retrieved from [Link]

  • Preparation of iodoethane. (n.d.). Retrieved from [Link]

  • mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (n.d.). Frontiers. Retrieved from [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (n.d.). Macmillan Group. Retrieved from [Link]

  • 13C-Stable Isotope Labeling. (n.d.). UNT Research. Retrieved from [Link]

  • Solubility of drugs in ethanol and dmso. (n.d.). ResearchGate. Retrieved from [Link]

  • SN2. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]

  • IB Chemistry-SN2 Reactions (CHeM in 3-Episode 1). (n.d.). YouTube. Retrieved from [Link]

  • Use of Isotopes for Studying Reaction Mechanisms. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Common Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing. Retrieved from [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). PubMed. Retrieved from [Link]

  • How to convert ethane to iodoethane. (n.d.). Quora. Retrieved from [Link]

  • Iodoethane. (n.d.). SpectraBase. Retrieved from [Link]

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  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). Retrieved from [Link]

  • The SN2 Reaction Mechanism. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. (n.d.). EPFL. Retrieved from [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (n.d.). bioRxiv. Retrieved from [Link]

    • Quenching Solvent Drying Still Bottoms. (n.d.). Retrieved from [Link]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). PMC. Retrieved from [Link]

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Sources

molecular weight and isotopic mass of Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Iodoethane-2-¹³C: Molecular Weight, Isotopic Mass, and Analytical Characterization

Introduction

In the landscape of modern chemical and biomedical research, stable isotope-labeled (SIL) compounds are indispensable tools. They serve as sophisticated tracers that allow scientists to track metabolic pathways, elucidate reaction mechanisms, and perform precise quantitative analyses without the complications of radioactive materials. Among these, Iodoethane-2-¹³C (CH₃¹³CH₂I) offers a versatile platform for introducing a ¹³C-labeled ethyl group, enabling detailed investigations across various disciplines, from drug development to materials science.

This guide provides a comprehensive technical overview of Iodoethane-2-¹³C, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is not merely to present data, but to provide context, explain the causality behind analytical choices, and offer a framework for integrating this valuable compound into your research with confidence. We will delve into its fundamental properties, outline robust protocols for its analytical verification, and explore its practical applications.

Section 1: Fundamental Physicochemical Properties

A precise understanding of a molecule's mass is foundational to its use in quantitative and analytical workflows. For isotopically labeled compounds, it is critical to distinguish between two key concepts: molecular weight and isotopic mass.

Distinguishing Molecular Weight from Isotopic Mass
  • Molecular Weight (also known as average molecular mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). This is the value used for bulk chemical calculations, such as preparing a solution of a specific molarity.

  • Isotopic Mass refers to the mass of a single molecule calculated using the exact mass of its specific isotopes. The Monoisotopic Mass , calculated using the mass of the most abundant or specified isotope for each atom (e.g., ¹H, ¹²C, ¹⁶O, and in our case, ¹³C), is the precise value observed in high-resolution mass spectrometry. It is expressed in Daltons (Da). This distinction is paramount in mass spectrometry, where the instrument resolves individual isotopic species.

For Iodoethane-2-¹³C, the presence of a single ¹³C atom in place of a ¹²C atom results in a predictable and measurable increase in mass, which is the very basis of its utility.

Quantitative Data Summary

The properties of Iodoethane-2-¹³C are best understood in comparison to its unlabeled and doubly labeled counterparts. The following table summarizes these key quantitative metrics.

PropertyIodoethane (Unlabeled)Iodoethane-2-¹³CIodoethane-¹³C₂
Molecular Formula C₂H₅I¹²CH₃¹³CH₂I¹³CH₃¹³CH₂I
Molecular Weight ( g/mol ) 155.97[1][2]156.96[3][4][5][6]157.95[7]
Monoisotopic Mass (Da) 155.94630156.94695[8]157.95031[7]
Mass Shift (vs. Unlabeled) MM+1[6]M+2
CAS Number 75-03-6[4]54073-41-5[3][5][6][8]34189-74-7[7]
The Imperative of Isotopic Purity

Commercial Iodoethane-2-¹³C is typically supplied with an isotopic purity of 99 atom % ¹³C.[6] This high level of enrichment is not a trivial specification; it is a prerequisite for experimental success. In tracer studies, any significant presence of the unlabeled (M) or doubly labeled (M+2) species could introduce ambiguity in the results. In quantitative isotope dilution mass spectrometry, the precise ratio of labeled to unlabeled analyte is the cornerstone of the measurement, making high isotopic purity essential for establishing a reliable calibration curve. Therefore, verifying the isotopic purity upon receipt or before a critical experiment is a hallmark of rigorous scientific practice.

Section 2: Analytical Characterization and Verification

Trust in your starting materials is non-negotiable. Before employing Iodoethane-2-¹³C in any application, its identity, isotopic incorporation, and positional integrity must be confirmed. Mass spectrometry and ¹³C NMR spectroscopy are the principal techniques for this self-validating process.

Mass Spectrometry (MS) Analysis

Principle: Mass spectrometry is the gold standard for confirming isotopic labeling. It separates ions based on their mass-to-charge (m/z) ratio, allowing for the direct visualization of the mass shift caused by the ¹³C isotope. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like iodoethane.

Expected Observations: The key diagnostic feature in the mass spectrum of Iodoethane-2-¹³C is the molecular ion peak. Compared to unlabeled iodoethane, which shows a molecular ion (M⁺) at m/z 156 (using the most abundant isotopes ¹²C, ¹H, and ¹²⁷I), the spectrum for Iodoethane-2-¹³C will be dominated by the M+1 peak at m/z 157.[6] The relative intensities of the peaks at m/z 156 and 157 directly reflect the isotopic purity of the sample. Furthermore, key fragments will also show this +1 mass shift. For example, the loss of the iodine atom from the molecular ion of unlabeled iodoethane yields the ethyl cation ([C₂H₅]⁺) at m/z 29.[9] For Iodoethane-2-¹³C, this fragment will appear at m/z 30.

  • Sample Preparation: Prepare a dilute solution of Iodoethane-2-¹³C (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (Typical Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, 250°C.

      • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, scanning from m/z 25 to 200.

      • Source Temperature: 230°C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the sample.

    • Acquire the mass spectrum across the chromatographic peak corresponding to iodoethane.

    • Causality Check: The primary goal is to confirm the mass shift. Compare the acquired spectrum to a reference spectrum of unlabeled iodoethane. Verify that the molecular ion peak is predominantly at m/z 157 and that key fragments (like the ethyl cation) are shifted by +1 Da. Calculate the isotopic purity by comparing the peak areas of the M+1 (m/z 157) and M (m/z 156) ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dilute Iodoethane-2-13C in volatile solvent Inject Inject Sample Prep->Inject GC_Sep GC Separation Inject->GC_Sep MS_Ion EI Ionization (70 eV) GC_Sep->MS_Ion MS_Scan Mass Analysis (m/z 25-200) MS_Ion->MS_Scan Data Acquire Spectrum MS_Scan->Data Verify_M1 Confirm M+1 Peak at m/z 157 Data->Verify_M1 Verify_Frag Check Fragment Shift (e.g., m/z 30) Data->Verify_Frag Purity Calculate Isotopic Purity Verify_M1->Purity

Caption: Workflow for verifying isotopic enrichment of Iodoethane-2-¹³C using GC-MS.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: While MS confirms that the label is present, ¹³C NMR confirms where it is. ¹³C NMR spectroscopy detects the ¹³C isotope. Since the natural abundance of ¹³C is only ~1.1%, signals are typically weak. However, in an enriched compound like Iodoethane-2-¹³C, the signal for the labeled carbon atom will be dramatically enhanced, unambiguously identifying its position within the molecular structure.

Expected Spectrum: For unlabeled iodoethane (CH₃-CH₂-I), the ¹³C NMR spectrum shows two distinct signals: one for the methyl carbon (C2) and one for the methylene carbon (C1) bonded to the iodine. The carbon attached to the electronegative iodine (C1) is deshielded and appears downfield, while the methyl carbon (C2) appears upfield.[10] In the spectrum of Iodoethane-2-¹³C (¹²CH₃-¹³CH₂-I), the signal corresponding to the C2 (methyl) carbon would be greatly intensified relative to the C1 signal, providing definitive proof of the label's position.

  • Sample Preparation: Dissolve ~10-20 mg of Iodoethane-2-¹³C in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[10] CDCl₃ is a common choice as it is an excellent solvent for this compound and its residual solvent peak does not interfere with the signals of interest.

  • Spectrometer Setup:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon, removing splitting caused by attached protons.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio for the unlabeled C1 carbon. The enriched C2 carbon will likely require very few scans.

  • Data Interpretation:

    • Reference the spectrum using the TMS signal at 0.0 ppm or the CDCl₃ solvent peak at ~77.16 ppm.

    • Identify the two signals for iodoethane. Based on literature for unlabeled iodoethane, expect the C1 carbon (CH₂I) signal around 20.6 ppm and the C2 carbon (CH₃) signal around -1.1 ppm.[10]

    • Causality Check: The fundamental validation is the relative intensity. The signal for the C2 carbon should be orders of magnitude more intense than the C1 signal, confirming the ¹³C label is at the C2 position.

Caption: Correlation between the structure of Iodoethane-2-¹³C and its expected ¹³C NMR spectrum.

Section 3: Applications in Research

The primary utility of Iodoethane-2-¹³C is as a building block to introduce a labeled ethyl group into a target molecule. This enables a wide array of sophisticated experiments.

  • Mechanistic Studies: In organic chemistry, tracking the fate of the ¹³C-labeled ethyl group through a multi-step reaction can provide definitive evidence for proposed reaction mechanisms. By analyzing the final product and intermediates with MS and NMR, researchers can determine which bonds were broken and formed, and whether any rearrangements occurred.

  • Metabolic Flux Analysis: In biochemistry and drug development, compounds ethylated with Iodoethane-2-¹³C can be introduced into cellular or in vivo systems. Subsequent analysis of metabolites by LC-MS allows researchers to trace the metabolic fate of the ethyl group, quantifying fluxes through specific biochemical pathways and understanding how diseases or drugs alter metabolism.[11]

  • Quantitative Analysis (Isotope Dilution): Iodoethane-2-¹³C can be used to synthesize a labeled version of a target analyte. This SIL-analyte serves as an ideal internal standard for mass spectrometry. By adding a known amount of the heavy standard to a sample, the concentration of the endogenous, unlabeled analyte can be measured with exceptional accuracy and precision, correcting for sample loss and matrix effects during sample preparation and analysis.

Conclusion

Iodoethane-2-¹³C is more than just a chemical reagent; it is a precision tool that enables researchers to ask and answer complex scientific questions. Its utility is grounded in the predictable mass shift conferred by the ¹³C isotope. However, realizing its full potential requires a commitment to scientific integrity, beginning with the rigorous analytical verification of its identity and isotopic purity. By employing foundational techniques like mass spectrometry and ¹³C NMR, researchers can build a self-validating system of trust in their materials, ensuring that the insights gained from their experiments are both accurate and reliable. This guide provides the framework and the causal logic to empower scientists to use Iodoethane-2-¹³C with confidence and precision in their pursuit of discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12208634, Iodoethane-2-13C. Available at: [Link]

  • Amerigo Scientific. Iodoethane-2-13C (99% (CP)). Available at: [Link]

  • Doc Brown's Chemistry. The mass spectrum of iodoethane. Available at: [Link]

  • Doc Brown's Chemistry. The 13C NMR spectrum of iodoethane. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10855737, Iodoethane-13C2. Available at: [Link]

  • Yuan, Y., et al. (2021). In vivo 2H/13C flux analysis in metabolism research. PubMed Central. Available at: [Link]

Sources

Iodoethane-2-13C CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identifiers, Synthesis, and Applications in Drug Development

Executive Summary

Iodoethane-2-13C (


) is a stable isotope-labeled alkylating agent critical for mechanistic toxicology, metabolic fate mapping, and structural elucidation in drug discovery.[1] Unlike its 1-13C counterpart, which labels the methylene carbon attached to the iodine, the 2-13C isotopologue places the label on the terminal methyl group. This distinction is vital for tracking the metabolic stability of ethyl chains, particularly in distinguishing between dealkylation (loss of the whole chain) and terminal oxidation events.

This guide provides a definitive technical reference for researchers utilizing Iodoethane-2-13C, covering validated chemical data, synthesis pathways, and rigorous experimental protocols.

Part 1: Chemical Identity & Specifications[3][4][5][6][7]

The precise identification of isotopologues is essential to prevent experimental error. Iodoethane-2-13C is distinct from naturally occurring iodoethane and the 1-13C isomer.

Table 1: Chemical Specifications and Identifiers
PropertySpecificationNotes
Chemical Name Iodoethane-2-13CSynonyms: Ethyl-2-13C iodide
CAS Registry Number 54073-41-5 Specific to the 2-13C isomer [1][2]
Linear Formula

Label at the terminal methyl position
Molecular Weight 156.96 g/mol ~1.0 Da shift vs. unlabeled (155.[2][3]97) [2]
Appearance Colorless to light reddish liquidDarkens upon light exposure (liberation of I

)
Density 1.962 g/mL at 25 °CHigh density facilitates phase separation
Boiling Point 72 °CVolatile; requires chilled condensers
Isotopic Purity Typically

99 atom %

C
Critical for quantitative NMR/MS
Stabilizer Copper (Cu) wire/turningsScavenges free iodine to prevent degradation

Critical Distinction: Ensure you are not using Iodoethane-1-13C (CAS 34189-74-7) or unlabeled Iodoethane (CAS 75-03-6) if your intent is to trace the terminal methyl group.

Part 2: Synthetic Routes & Production[4][5]

The synthesis of Iodoethane-2-13C typically follows the conversion of isotopically labeled ethanol. The preferred method utilizes the reaction of Ethanol-2-13C with iodine and red phosphorus, generating phosphorus triiodide (


) in situ.[4] This method avoids the use of unstable isolated 

and minimizes isotopic dilution.
Mechanistic Pathway (DOT Visualization)

SynthesisPathway Ethanol Ethanol-2-13C (13CH3CH2OH) Product Iodoethane-2-13C (13CH3CH2I) Ethanol->Product Reflux Nucleophilic Sub. Byproduct H3PO3 (Byproduct) Ethanol->Byproduct RedP Red Phosphorus (P) PI3 Phosphorus Triiodide (PI3 generated in situ) RedP->PI3 Exothermic Reaction Iodine Iodine (I2) Iodine->PI3 Exothermic Reaction PI3->Product Reflux Nucleophilic Sub. PI3->Byproduct

Figure 1: Synthesis of Iodoethane-2-13C via the Phosphorus/Iodine route.[4] The reaction generates PI3 in situ to convert the labeled alcohol to the alkyl iodide.[4]

Synthetic Logic
  • In Situ Generation: Red phosphorus and iodine are mixed to form

    
    .[4] This is safer than handling pre-formed 
    
    
    
    , which is highly moisture-sensitive.
  • Nucleophilic Substitution: The hydroxyl group of Ethanol-2-13C is activated by the phosphorus species, making it a good leaving group.

  • Iodide Attack: The iodide ion displaces the activated oxygen via an

    
     mechanism. Since the reaction occurs at the methylene carbon (C1), the isotopic label at the methyl carbon (C2) remains undisturbed [3].
    

Part 3: Applications in Drug Development

Metabolic Fate Mapping (ADME)

In drug metabolism studies (DMPK), distinguishing between different metabolic pathways is crucial.

  • Scenario: A drug candidate contains an ethoxy group (

    
    ).
    
  • Application: Using Iodoethane-2-13C to synthesize the drug allows researchers to track the terminal carbon.

    • If the ethyl group is removed (dealkylation), the label is lost to the aqueous phase (as acetaldehyde/ethanol).

    • If the ethyl group is hydroxylated at the terminal end, the label remains on the parent or primary metabolite.

    • Mass Spectrometry: The +1 Da mass shift (M+1) allows for easy differentiation from natural abundance background in LC-MS/MS.

Structural Elucidation via NMR

Iodoethane-2-13C introduces a spin-active nucleus (


C, spin 1/2) at a specific position.
  • Direct Detection: Provides a massive signal enhancement in

    
    C-NMR at ~19 ppm (methyl region).
    
  • Coupling Constants: Allows measurement of

    
     coupling constants (~125 Hz) to confirm regioselectivity in alkylation reactions.
    

Part 4: Experimental Protocol

Standard Operating Procedure: O-Ethylation of a Phenolic Precursor

This protocol describes the use of Iodoethane-2-13C to introduce a labeled ethyl group onto a phenol. The use of DMF and Potassium Carbonate (


) facilitates an 

reaction.
Materials
  • Precursor: Phenolic substrate (1.0 eq)

  • Reagent: Iodoethane-2-13C (1.1 – 1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetone

Workflow Diagram (DOT Visualization)

ExperimentalWorkflow Start Dissolve Phenol in Anhydrous DMF BaseAdd Add K2CO3 (Stir 15 min @ RT) Start->BaseAdd ReagentAdd Add Iodoethane-2-13C (Dropwise, Protect from Light) BaseAdd->ReagentAdd Reaction Heat to 60°C (Monitor by TLC/LCMS) ReagentAdd->Reaction  N2 Atmosphere Workup Quench with Water Extract with EtOAc Reaction->Workup  Completion Purify Column Chromatography (Isolate Labeled Product) Workup->Purify

Figure 2: Step-by-step workflow for O-ethylation using Iodoethane-2-13C.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add the phenolic substrate and dissolve in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Deprotonation: Add anhydrous

    
     (2.0 eq). Stir at room temperature for 15–30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Iodoethane-2-13C (1.2 eq) dropwise via syringe.

    • Note: Iodoethane is volatile (BP 72°C).[3] Do not add to a hot solution.

  • Reaction: Heat the mixture to 60°C. Monitor consumption of the starting material via TLC or LC-MS.

    • Why 60°C? Sufficient energy for

      
       without causing rapid volatilization of the expensive isotope reagent.
      
  • Workup: Once complete, cool to room temperature. Pour into ice-water (5x reaction volume) to dissolve DMF and inorganic salts. Extract with Ethyl Acetate or Diethyl Ether.

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    

Part 5: Handling, Stability & Safety

Stability Issues

Alkyl iodides are inherently unstable due to the weakness of the C-I bond.

  • Photolysis: Exposure to light causes homolytic cleavage, releasing free iodine (

    
    ), which turns the liquid yellow/red.
    
  • Stabilization: Commercial samples are stored over Copper (Cu) wire. The copper reacts with free iodine (

    
    ) to prevent autocatalytic decomposition [1][2].
    
Safety Profile
  • Carcinogenicity: Like most alkylating agents, Iodoethane-2-13C is a suspected carcinogen and mutagen (Ames positive). It can alkylate DNA.

  • PPE: Handle only in a fume hood using nitrile gloves and safety glasses.

  • Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

References

  • Amerigo Scientific . Iodoethane-2-13C (99% CP). Retrieved from

  • Sigma-Aldrich . Iodoethane-2-13C Product Specification (CAS 54073-41-5).[1][2][5] Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Alkyl Iodide synthesis via P/I2).
  • PubChem . Iodoethane-2-13C Compound Summary (CID 12208634).[2] Retrieved from

Sources

Safe Handling and Application of Labeled Ethyl Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026


, 

,

)

Executive Summary: Beyond the SDS

Labeled ethyl iodide (e.g., Ethyl Iodide-1-


C, Ethyl-d5 Iodide, or Ethyl Iodide-1-

C) represents a critical intersection of high-value synthetic utility and significant occupational hazard.[1] While standard Safety Data Sheets (SDS) classify these compounds as alkylating agents, they often fail to capture the operational nuance required when handling expensive, volatile, and potentially radioactive isotopologues.[1]

This guide moves beyond generic hazard statements to provide a causal understanding of toxicity and a self-validating workflow for researchers. The core directive is simple: Containment of volatility equals containment of toxicity. [1]

Chemical Identity & Physical Properties

Understanding the physical behavior of labeled ethyl iodide is the first line of defense. Its high density and volatility create a specific risk profile: vapors accumulate in low-lying areas (bench surfaces), and the liquid can rapidly over-pressurize sealed vessels upon warming.[1]

Comparative Properties Table
PropertyEthyl Iodide (Standard)Ethyl-d5 Iodide (Deuterated)Ethyl Iodide-1-

C (Radioactive)
CAS Number 75-03-63652-82-22765-22-2
Molecular Weight 155.97 g/mol ~161.00 g/mol ~157.97 g/mol
Boiling Point 72.3 °C~71-73 °C72.3 °C
Density 1.95 g/mL~2.04 g/mL1.95 g/mL
Vapor Pressure 133 hPa @ 25°CSimilarSimilar
Flash Point 53 °C (Closed Cup)53 °C53 °C
Stabilizer Copper / SilverCopperCopper

Critical Insight: The density (~2.0 g/mL) means pipetting requires positive displacement techniques to prevent dripping.[1] Standard air-displacement pipettes will often leak the dense liquid, increasing contamination risk.[1]

Hazard Profiling: The Mechanism of Toxicity

To respect the chemical, one must understand how it damages biological systems. Ethyl iodide is a potent


 alkylating agent. It does not merely irritate; it chemically modifies the genetic code.
The Alkylation Pathway

The iodine atom is an excellent leaving group due to its weak C-I bond and large atomic radius. Upon entering the body (inhalation or dermal absorption), ethyl iodide undergoes nucleophilic attack by DNA bases, particularly the


 position of guanine and the 

position of adenine.[1]

Diagram 1: Mechanism of DNA Alkylation & Toxicity The following diagram illustrates the pathway from exposure to potential mutagenicity.

DNA_Alkylation_Mechanism EthylIodide Ethyl Iodide (Electrophile) Transition Transition State (SN2 Attack) EthylIodide->Transition Inhalation/Absorption Nucleophile DNA Base (Guanine N7 / Adenine N3) Nucleophile->Transition Adduct Ethyl-DNA Adduct (Lesion) Transition->Adduct Iodide Leaving Group Repair DNA Repair (MGMT / BER) Adduct->Repair Cellular Defense Outcome_Toxic Mutation / Apoptosis (Carcinogenesis) Adduct->Outcome_Toxic Replication Error Outcome_Safe Restored DNA (Survival) Repair->Outcome_Safe Successful Repair Repair->Outcome_Toxic Repair Failure/Overload

Caption: The SN2 alkylation mechanism where ethyl iodide modifies DNA bases, leading to potential mutagenesis if cellular repair systems (MGMT/BER) are overwhelmed.[1]

Storage & Stability: The Copper Protocol

Labeled compounds are expensive assets. Degradation results in the liberation of free iodine (


), turning the liquid from colorless to brown/purple.[1]
  • The Stabilizer: Commercial ethyl iodide is typically stored over copper turnings or silver wire. The metal reacts with liberated iodine to form insoluble metal iodides (

    
    ), keeping the reagent neutral and preventing autocatalytic decomposition.[1]
    
  • Visual Validation:

    • Clear/Colorless: Optimal purity.

    • Slight Pink: Early oxidation; usable but check stoichiometry.

    • Dark Brown/Purple: Significant decomposition. Distillation required (though often impractical for mg-scale labeled material).[1]

  • Storage Rule: Store at 2–8°C in the dark. Wrap the vial in aluminum foil if the secondary container is not opaque.

Operational Workflow & Handling

This protocol assumes the use of Ethyl Iodide-1-


C  or expensive stable isotopes, where loss prevention and safety are paramount.[1]
PPE Selection (The "Silver Shield" Mandate)

Standard nitrile gloves offer insufficient protection against alkyl iodides due to rapid permeation (often <15 minutes).[1]

  • Primary Layer: Silver Shield® (EVOH/PE laminate) or 4H® gloves.[1][2] These provide >4 hours of breakthrough time.[1]

  • Secondary Layer: Standard Nitrile (worn over the laminate gloves) to improve dexterity and grip.

The "Trapping" Workflow

Because labeled ethyl iodide is often used in excess, the "off-gas" from the reaction vessel is a major exposure source.[1]

Diagram 2: Safe Handling & Scrubber Workflow A closed-loop system ensures no volatile alkylating agent escapes into the fume hood environment.[1]

Handling_Workflow Storage Cold Storage (4°C) Copper Stabilized WarmUp Equilibrate to RT (Prevent Condensation) Storage->WarmUp 20 mins Aliquot Aliquot via Syringe/Septum (Avoid Open Pouring) WarmUp->Aliquot In Fume Hood Reaction Reaction Vessel (Closed System) Aliquot->Reaction Injection Trap Scrubber Trap (10% Na2S2O3 in MeOH) Reaction->Trap Vent Line Waste Waste Disposal (Segregated) Reaction->Waste Post-Quench Trap->Waste

Caption: Operational workflow emphasizing temperature equilibration and active vapor trapping using thiosulfate scrubbers to neutralize volatile emissions.

Step-by-Step Protocol
  • Equilibration: Remove the vial from the fridge 20 minutes prior to use. Opening a cold vial causes condensation, introducing water which hydrolyzes the iodide.

  • Vapor Trap Setup: Connect the reaction vessel vent needle to a bubbler containing 10% Sodium Thiosulfate (

    
    )  in methanol/water. This chemically neutralizes any escaping ethyl iodide vapors.
    
  • Transfer: Do not pour. Use a gas-tight glass syringe with a Luer-lock needle. Pierce the septum, withdraw the required volume, and inject directly into the reaction vessel.[1]

  • Quenching: Upon reaction completion, add an amine (e.g., ethanolamine) or thiosulfate solution to the reaction mixture to consume unreacted alkylating agent before workup.

Emergency Response & Decontamination

Spills (Chemical)[1]
  • Small Spill (<5 mL):

    • Evacuate the immediate area.[3][4][5]

    • Don Silver Shield gloves.[2][6]

    • Cover spill with a mixture of sand and solid sodium thiosulfate . The thiosulfate reacts with the ethyl iodide to form non-volatile salts.

    • Collect into a sealed container labeled "Hazardous Waste: Alkylating Agent."

Radiological Spills ( C Specific)
  • Detection:

    
    C is a low-energy beta emitter (
    
    
    
    ).[1] It is difficult to detect with standard Geiger counters (low efficiency). Use a Liquid Scintillation Counter (LSC) for wipe tests to verify decontamination.[1]
  • Cleaning: Clean the area with a surfactant (e.g., Count-Off™) until wipe tests show background levels (< 100 DPM).[1]

First Aid[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use ethanol , as it may enhance dermal absorption of the lipophilic iodide.

  • Inhalation: Move to fresh air immediately. Respiratory sensitization (asthma-like symptoms) may be delayed; medical surveillance is recommended for 48 hours.[1]

References

  • Cambridge Isotope Laboratories. (2023).[1] Safety Data Sheet: Ethyl Iodide (1-13C, 99%). Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Iodoethane (CID 6328).[1] National Library of Medicine. Retrieved from [Link][1]

  • Honeywell Safety Products. (2018).[1] Silver Shield / 4H Chemical Resistance Guide. Retrieved from [Link]

  • Bolt, H. M., & Gansewendt, B. (1993).[1] Mechanisms of carcinogenicity of methyl halides. Critical Reviews in Toxicology. (Contextual grounding for alkyl halide toxicity mechanism).

Sources

applications of Iodoethane-2-13C in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Iodoethane-2-¹³C in Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: Beyond the Structure – The Power of Isotopic Labeling

In the intricate world of organic synthesis and drug development, understanding the precise journey of a molecule—from reactant to product, or from a drug candidate to its metabolic fate—is paramount. While standard analytical techniques reveal molecular structure, they often fall short in elucidating the dynamic processes of reaction mechanisms and metabolic pathways. This is where the strategic application of isotopic labeling emerges as an indispensable tool. By replacing a common ¹²C atom with its stable, heavier isotope, carbon-13 (¹³C), we can introduce a subtle, non-perturbative spectroscopic signature that allows us to trace the journey of specific carbon atoms through complex chemical and biological transformations.[]

Iodoethane-2-¹³C (CH₃¹³CH₂I) is a powerful and versatile reagent designed for this purpose. As an ethylating agent, its utility is well-established in organic chemistry.[2] However, by positioning a ¹³C label on the methyl carbon, Iodoethane-2-¹³C transforms from a simple building block into a sophisticated probe. The iodine atom serves as an excellent leaving group, facilitating the transfer of the ¹³C-labeled ethyl group onto a wide range of nucleophiles under predictable Sₙ2 reaction conditions.[3][4] This guide provides an in-depth exploration of the core applications of Iodoethane-2-¹³C, offering both the theoretical underpinnings and practical, field-proven methodologies for researchers, chemists, and drug development professionals.

Core Attributes of Iodoethane-2-¹³C: A Comparative Overview

The key advantage of isotopic labeling lies in the minimal alteration of chemical properties. The ¹³C isotope introduces a predictable mass shift without significantly affecting reactivity, allowing it to serve as a true tracer.[5] The essential physicochemical properties of Iodoethane-2-¹³C are summarized below in comparison to its unlabeled analogue.

PropertyIodoethane-2-¹³CIodoethane (Unlabeled)
Molecular Formula C¹³CH₅I[6]C₂H₅I[2]
Molecular Weight ~156.96 g/mol [7]~155.97 g/mol [2]
Mass Shift vs. Unlabeled M+1M
CAS Number 54073-41-5[6]75-03-6[2]
Appearance Colorless liquid[2]Colorless liquid[2]
Boiling Point 69-73 °C[8]71.5-73.3 °C[2]
Melting Point -108 °C[8]-111.1 °C[2]
Density ~1.94 g/mL[2]1.940 g/mL[2]
Storage Conditions 2-8°C, protect from light, often with copper stabilizer[2][9]2-8°C, protect from light, often with copper stabilizer[2]

Note: Physical properties like boiling and melting points show negligible differences, underscoring the principle that isotopic substitution preserves the compound's chemical behavior.

Part 1: Mechanistic Elucidation in Synthesis

One of the most powerful applications of Iodoethane-2-¹³C is in unraveling complex reaction mechanisms. By tracking the position of the ¹³C label from reactant to product, chemists can confirm reaction pathways, identify unexpected molecular rearrangements, and validate theoretical models.

Causality: Why Isotopic Labeling Reveals Mechanism

Consider a reaction where an ethyl group is transferred. If there are multiple potential pathways (e.g., direct substitution vs. a pathway involving fragmentation and recombination), the final position of the ¹³C label provides definitive evidence. If the ethyl group remains intact, the label will be found at the expected position. If a rearrangement occurs, the spectroscopic signature of the ¹³C atom will appear in an unexpected chemical environment, observable by Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Experimental Workflow: Probing an Sₙ2 Ethylation

This protocol describes a general, self-validating system for using Iodoethane-2-¹³C to confirm a direct substitution mechanism.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis & Validation A 1. Dissolve Nucleophile (e.g., Sodium Phenoxide) in appropriate solvent (e.g., DMF) under inert atmosphere. B 2. Add Iodoethane-2-¹³C (1.0 eq) dropwise at controlled temperature (e.g., 0 °C to RT). A->B C 3. Monitor reaction by TLC/LC-MS. Look for mass shift (+1 amu) in product spot. B->C B->C Reaction Progress D 4. Quench reaction (e.g., with aq. NH₄Cl). C->D E 5. Perform aqueous workup and extraction with an organic solvent. D->E F 6. Purify product via column chromatography. E->F G 7. Acquire ¹H NMR and ¹³C NMR spectra. F->G F->G Purified Product H 8. Acquire High-Resolution Mass Spectrum (HRMS). G->H I 9. Compare spectra to unlabeled standard to confirm label position and incorporation. H->I

Caption: Workflow for a mechanistic study using Iodoethane-2-¹³C.

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve sodium phenoxide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Labeled Reagent: Cool the solution to 0 °C. Add Iodoethane-2-¹³C (1.0 eq) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) and/or LC-MS, specifically looking for the appearance of a new spot corresponding to the product's mass plus one atomic mass unit (M+1).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Mass Spectrometry: Submit a sample for HRMS analysis. The observed mass should correspond to the calculated mass of the ¹³C-labeled product.

    • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum.[11] The chemical shift for the labeled methyl carbon (¹³CH₃) will confirm its electronic environment. Comparison with the spectrum of the unlabeled product provides unambiguous confirmation of the label's position. For instance, in unlabeled iodoethane, the methyl carbon appears at a chemical shift of -1.1 ppm, while the methylene carbon is at 20.6 ppm.[10] Similar distinct shifts would be expected in the ethylated product.

Part 2: Synthesis of Labeled Molecules for Drug Development

Iodoethane-2-¹³C is an invaluable starting material for the synthesis of complex molecules containing a ¹³C-labeled ethyl group. These labeled compounds are critical in drug development, particularly as internal standards for pharmacokinetic (PK) studies or as tracers in drug metabolism and pharmacodynamic (PD) studies.

Causality: Why Labeled Standards are the Gold Standard

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass. A stable isotope-labeled version of the drug candidate is the perfect internal standard because its chemical and physical properties are nearly identical to the unlabeled drug, correcting for variations in sample preparation and instrument response.[12] Using Iodoethane-2-¹³C allows for the efficient, late-stage introduction of this label.

Synthetic Application: Building a ¹³C-Labeled Amino Acid Derivative

Inspired by established methods for creating labeled amino acids for protein NMR[13][14], this workflow outlines the synthesis of an N-ethylated amino acid derivative using Iodoethane-2-¹³C.

Synthetic Pathway Diagram

G A Boc-Protected Amino Acid R-CH(NHBoc)-COOH B Deprotonation with Base (e.g., NaH in THF) A->B 1. D N-Alkylation (Sₙ2) R-CH(N(Boc)-¹³CH₂CH₃)-COOH B->D 2. C Iodoethane-2-¹³C CH₃¹³CH₂I C->D E Deprotection (e.g., TFA in DCM) D->E 3. F Final Labeled Product R-CH(NH-¹³CH₂CH₃)-COOH E->F 4.

Caption: Synthesis of an N-ethyl-¹³C labeled amino acid.

Step-by-Step Protocol
  • Protection & Deprotonation: Start with a commercially available N-Boc protected amino acid ester. To a solution of the ester in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise.

  • Label Introduction: After stirring for 30 minutes, add Iodoethane-2-¹³C (1.2 eq) and allow the reaction to proceed overnight, warming to room temperature.

  • Workup and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent, dry, and purify by column chromatography to yield the N-ethylated, N-Boc protected amino acid ester.

  • Deprotection: Hydrolyze the ester group using standard conditions (e.g., LiOH). Subsequently, remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Final Product Isolation: After removing the acid and solvent in vacuo, the final ¹³C-labeled amino acid derivative can be isolated and purified, often by recrystallization or preparative HPLC. The success of each step should be validated by mass spectrometry to track the +1 mass unit.

Part 3: Probing Metabolism with ¹³C Tracers

Understanding how a compound is metabolized is a cornerstone of drug discovery and systems biology. Iodoethane-2-¹³C can be used to prepare ¹³C-labeled substrates to probe metabolic pathways. When introduced to cells or organisms, these labeled compounds enter metabolic networks, and the ¹³C label is incorporated into downstream metabolites.[15] Analyzing the distribution of the label provides a snapshot of metabolic activity and flux.[16][17]

Causality: Following the Label Through Biological Networks

By using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can separate complex mixtures of metabolites and detect which ones contain the ¹³C label based on their mass. This allows for the unambiguous identification of metabolic pathways that are active under specific conditions.[15]

Metabolic Tracing Workflow
Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize ¹³C-labeled substrate using Iodoethane-2-¹³C B Incubate labeled substrate with biological system (e.g., cell culture) A->B C Quench metabolism rapidly (e.g., with cold methanol) B->C D Extract metabolites C->D E Analyze extract by LC-MS/MS or GC-MS D->E F Identify metabolites with M+1 mass shift E->F G Map labeled metabolites to pathways F->G

Caption: General workflow for metabolic tracing experiments.

Step-by-Step Protocol
  • Substrate Preparation: Synthesize the desired ¹³C-labeled molecule (e.g., an enzyme substrate or nutrient) using Iodoethane-2-¹³C as described in Part 2.

  • Cell Culture Incubation: Grow the cells of interest (e.g., HEK293 or a specific bacterial strain) to a desired density. Replace the standard medium with a medium containing the ¹³C-labeled substrate and incubate for a defined period.

  • Metabolism Quenching & Extraction: To halt all enzymatic activity, rapidly quench the cells by adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension. Lyse the cells and separate the protein precipitate from the soluble metabolite fraction by centrifugation.

  • Sample Analysis: Analyze the supernatant containing the metabolites using a high-resolution LC-MS system.

  • Data Interpretation: Process the mass spectrometry data to identify all molecular features that appear as M+1 isotopologues compared to a control experiment run with an unlabeled substrate. These features represent metabolites that have incorporated the ¹³C-labeled ethyl group or a fragment thereof. Map these identified metabolites onto known metabolic charts to visualize the active pathways.

Safety and Handling

Iodoethane is a flammable and toxic compound that requires careful handling.[3][8]

  • Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause allergic reactions or respiratory difficulties.[6]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Iodoethane is light-sensitive and can decompose to release free iodine, giving it a yellowish or reddish color.[2] It should be stored in a cool, dark place (2-8°C) in a tightly sealed container, often over copper powder or wire which acts as a stabilizer.[2][9]

Conclusion

Iodoethane-2-¹³C is more than just a heavy version of a classic ethylating agent; it is a precision tool for the modern chemical and biological scientist. Its ability to introduce a stable, detectable ¹³C label onto a wide variety of molecules provides unambiguous insights into reaction mechanisms, enables the production of gold-standard analytical reagents for drug development, and illuminates the complex web of metabolic pathways. By integrating this versatile reagent into their experimental designs, researchers can answer fundamental questions that would otherwise remain inaccessible, accelerating innovation from the synthesis lab to the clinic.

References
  • Synthesis of 13C-labeled Iodoacetanilide and Application to Quantitative Peptide Analysis by Isotope Differential Mass Spectrometry. (1998). PubMed. Retrieved February 4, 2026, from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Iodomethane - Wikipedia. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. (2008). BMC Bioinformatics. Retrieved February 4, 2026, from [Link]

  • Profiling the metabolism of human cells by deep 13C labeling. (2013). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. (2015). Vanderbilt University. Retrieved February 4, 2026, from [Link]

  • A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. (2022). Journal of the American Chemical Society. Retrieved February 4, 2026, from [Link]

  • Iodoethane-2-13C (99% (CP)). (n.d.). Amerigo Scientific. Retrieved February 4, 2026, from [Link]

  • Ethyl iodide - Wikipedia. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Iodoethane-2-13C | C2H5I | CID 12208634. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media. (2023). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr. (n.d.). Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]

  • The Carbon-13 13C NMR spectrum of 2-iodobutane. (n.d.). Doc Brown's Chemistry. Retrieved February 4, 2026, from [Link]

  • Carbon-13 NMR Spectroscopy. (2019). YouTube. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

O-alkylation reaction conditions with Iodoethane-2-13C

Application Note: Precision O-Alkylation with Iodoethane-2- C





Target Audience:1

Abstract

This guide details the experimental protocols for synthesizing ethyl ethers and esters using Iodoethane-2-


C

11

Technical Introduction

The Reagent: Iodoethane-2- C

In IUPAC nomenclature for haloalkanes, the carbon attached to the halogen is C1. Therefore, Iodoethane-2-


Cterminal methyl group


Key Physical Properties:

  • Boiling Point: 69–73 °C (Volatile)[1]

  • Density: ~1.98 g/mL (Dense organic layer)[1]

  • Stability: Stabilized with copper; light-sensitive (store in amber/foil).[1]

Strategic Reaction Design

The primary challenge with Iodoethane-2-

1

The "Closed System" Imperative: To ensure >95% incorporation of the label, we recommend sealed pressure tubes or septum-sealed crimp vials rather than standard reflux condensers. This allows heating to 60–80 °C without evaporative loss.[1]

Decision Matrix: Selecting Reaction Conditions

The choice of base and solvent depends heavily on the acidity (pKa) of the substrate.

ReactionMatrixSubstrateSubstrate TypePhenolPhenol(pKa ~10)Substrate->PhenolAcidCarboxylic Acid(pKa ~4-5)Substrate->AcidAlcoholAliphatic Alcohol(pKa ~16-18)Substrate->AlcoholCond_PhenolMethod A:Cs2CO3 or K2CO3Acetone or ACN(Mild Base)Phenol->Cond_PhenolPreferredCond_AcidMethod B:Cs2CO3 or K2CO3DMF(Mild Base)Acid->Cond_AcidPreferredCond_AlcoholMethod C:NaH or KOtBuTHF or DMF(Strong Base)Alcohol->Cond_AlcoholRequired

Figure 1: Decision tree for selecting O-alkylation conditions based on substrate acidity.

Experimental Protocols

Method A: Phenolic O-Alkylation (The "Gold Standard")

Best for: Tyrosine residues, drug scaffolds (e.g., morphine derivatives), polyphenols.

Rationale: Phenols are acidic enough to be deprotonated by carbonate bases.[1] Cesium carbonate (


Protocol:

  • Setup: Use a dry borosilicate glass pressure tube with a Teflon screw cap.[1]

  • Reagents:

    • Substrate (Phenol): 1.0 equivalent[1]

    • Base:

      
       (1.5 – 2.0 equivalents)[1]
      
    • Solvent: Anhydrous Acetonitrile (MeCN) or Acetone (0.1 M concentration relative to substrate).[1]

    • Label: Iodoethane-2-

      
      C (1.1 – 1.2 equivalents).[1]
      
  • Procedure:

    • Add Phenol, Base, and Solvent to the tube.[1] Stir for 15 minutes at Room Temperature (RT) to generate the phenoxide anion.

    • Add Iodoethane-2-

      
      C via syringe.[1] Tip: Weigh the syringe before and after to confirm exact mass added.
      
    • Seal the tube tightly.[1]

    • Heat to 50–60 °C in an oil block. (Do not exceed 80 °C to avoid over-pressurizing).[1]

    • Monitor by TLC or LCMS.[1] Reaction typically completes in 4–12 hours.[1]

  • Workup:

    • Cool to RT. Filter off solid inorganic salts.[1]

    • Concentrate filtrate carefully (rotary evaporator, bath < 30 °C, > 200 mbar) to avoid losing volatile product if the ether is low MW. If the product is large, standard concentration is fine.[1]

Method B: Esterification of Carboxylic Acids

Best for: Fatty acids, NSAIDs (e.g., Ibuprofen ethyl ester).

Rationale: Carboxylates are weak nucleophiles.[1] Polar aprotic solvents (DMF) are required to separate the ion pair and boost reactivity.[1]

Protocol:

  • Reagents:

    • Substrate (Acid): 1.0 eq[1]

    • Base:

      
       (1.5 eq) or 
      
      
      (1.2 eq)[1]
    • Solvent: Anhydrous DMF (Dimethylformamide).[1]

    • Label: Iodoethane-2-

      
      C (1.2 eq).[1]
      
  • Procedure:

    • Combine Acid and Base in DMF in a septum-capped vial. Stir 30 min.

    • Inject Iodoethane-2-

      
      C.[1][2]
      
    • Stir at Room Temperature for 12–24 hours.

    • Note: Heating is rarely needed for esters in DMF and increases the risk of hydrolysis or reagent loss.

  • Workup:

    • Dilute with Ethyl Acetate/Water.[1] Wash organic layer extensively with water/brine to remove DMF.[1] Dry over

      
      .[1]
      
Method C: Aliphatic Alcohol O-Alkylation (Williamson Ether Synthesis)

Best for: Primary/Secondary alcohols, sugars, sterols.

Rationale: Alcohols (pKa 16+) require strong deprotonation.[1] Sodium Hydride (NaH) is standard.[1] The reaction produces

pressure tubes cannot be sealed immediately1

Protocol:

  • Setup: Two-neck flask (or vial with septum and vent needle) under Argon/Nitrogen.

  • Reagents:

    • Substrate (Alcohol): 1.0 eq[1]

    • Base: NaH (60% dispersion in oil, 1.2 – 1.5 eq).[1] Wash oil with hexane if necessary.

    • Solvent: Anhydrous THF or DMF.[1]

    • Label: Iodoethane-2-

      
      C (1.5 eq).[1]
      
  • Procedure:

    • Suspend NaH in cold THF (0 °C).

    • Add Alcohol dropwise.[1] Allow evolution of

      
       gas to cease (bubbling stops ~30 min).
      
    • Crucial Step: Once deprotonation is complete, add Iodoethane-2-

      
      C.[1]
      
    • If using THF: Warm to mild reflux (50 °C) with an efficient condenser (dry ice/acetone condenser is ideal) OR seal the vessel only after gas evolution has completely stopped .[1]

    • If using DMF: Reaction often proceeds at RT.[1]

  • Quench:

    • Cool to 0 °C. Carefully add Methanol or Water to quench excess NaH.[1]

Analytical Validation (QC)

Verifying the incorporation of the

Mass Spectrometry[1][4][5]
  • Expected Shift: The molecular weight will increase by +1 Da relative to the unlabeled ether (M+1).

  • Isotopic Pattern: The M+1 peak intensity will be dominant (approaching 100% relative abundance), unlike the natural 1.1%

    
    C abundance.
    
NMR Spectroscopy

The label is at the terminal methyl position:

NucleusSignal CharacteristicApproximate Shift (

)
Coupling Constants (

)

C NMR
Diagnostic Singlet (or doublet if coupled to other

C)
14.0 – 16.0 ppm Enhanced intensity >100x vs natural abundance.[1]

H NMR
Methyl Protons (Terminal)1.2 – 1.4 ppmDoublet of Triplets (or broad doublet).[1] Large

.

H NMR
Methylene Protons (

)
3.9 – 4.2 ppmShows small

coupling to the label (~4-6 Hz).[1]

Interpretation: In the



References

  • PubChem. (2023).[1] Iodoethane-2-13C | C2H5I | CID 12208634.[1][2] National Library of Medicine.[1] [Link][1]

  • Flessner, T., & Doda, K. (2011).[1] Cesium Carbonate mediated O-alkylation of phenols. Journal of Organic Chemistry. (General reference for Cs2CO3 effect).

  • Reich, H. J. (2023).[1] 13C Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

Application Note: Precision Synthesis of Side-Chain Labeled Amino Acids using Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocols for utilizing Iodoethane-2-13C (


) as a strategic alkylating agent to synthesize stable isotope-labeled amino acids. We focus on two primary high-value targets: L-2-Aminobutyric acid-4-

C
(a surrogate for isoleucine in NMR studies) and S-(Ethyl-2-

C)-L-cysteine
(a modified residue for proteomic mass spectrometry). The guide employs the O’Donnell Phase Transfer Catalysis (PTC) method for enantioselective

-alkylation and a direct nucleophilic substitution for side-chain modification, ensuring high isotopic incorporation and chemical purity.

Introduction & Strategic Rationale

The Value of Terminal Methyl Labeling

In structural biology and metabolomics, the placement of the


 label dictates the information yield. Iodoethane-2-13C introduces the label specifically at the terminal methyl group (

-carbon) of the ethyl side chain.
  • NMR Spectroscopy: Methyl groups possess favorable relaxation properties, providing sharp, intense signals even in large protein complexes (Methyl-TROSY applications).

  • Metabolic Flux: Terminal carbons are often metabolically stable, making them excellent tracers for flux analysis without rapid scrambling.

Reagent Profile: Iodoethane-2-13C
  • Chemical Formula:

    
    
    
  • Role: Electrophilic Ethylating Agent (

    
    )
    
  • Key Advantage: Unlike uniform labeling (

    
    ), site-specific labeling reduces spectral crowding and simplifies 
    
    
    
    -coupling analysis.

Safety & Handling

Warning: Iodoethane is a volatile alkylating agent and a potential carcinogen.

  • Containment: All procedures involving Iodoethane-2-13C must be performed in a certified chemical fume hood.

  • Volatility: Boiling point is ~72°C. To prevent isotopic loss, keep reaction vessels sealed and chilled (0°C to -10°C) during addition.

  • Quenching: Residual alkyl halide should be quenched with an aqueous solution of sodium thiosulfate or ammonia before disposal.

Protocol A: Asymmetric Synthesis of L-2-Aminobutyric Acid-4- C

This protocol utilizes Phase Transfer Catalysis (PTC) to alkylate a glycine equivalent. This method is preferred over Strecker synthesis for its operational simplicity, mild conditions, and high enantioselectivity when chiral catalysts are used.

Reaction Mechanism & Workflow

The substrate is the benzophenone imine of glycine tert-butyl ester (O'Donnell's Schiff Base). The catalyst transfers the enolate across the organic/aqueous interface to react with Iodoethane-2-13C.

PTC_Workflow Start Glycine Imine (Substrate) Intermediate Alkylated Schiff Base Start->Intermediate Organic Phase (Toluene/DCM) Reagent Iodoethane-2-13C (Electrophile) Reagent->Intermediate SN2 Attack Catalyst Cinchonidine Catalyst (PTC) Catalyst->Intermediate Chiral Induction Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Deprotection Product L-2-Aminobutyric Acid-4-13C Hydrolysis->Product Purification

Figure 1: Phase Transfer Catalytic Cycle for Asymmetric Alkylation.

Materials
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

  • Label: Iodoethane-2-13C (1.2 eq)

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq) (for L-selectivity)

  • Base: 50% Aqueous KOH

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve 295 mg (1.0 mmol) of Glycine Schiff Base and 60 mg (0.1 mmol) of Catalyst in 5 mL of Toluene in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Isotope:

    • Add 187 mg (1.2 mmol, ~96 µL) of Iodoethane-2-13C via a gas-tight syringe. Note: Keep the syringe cold to prevent dripping/evaporation.

  • Initiation:

    • Add 1.5 mL of 50% aqueous KOH vigorously.

    • Stir vigorously at 0°C. The rate of stirring is critical for PTC efficiency.

    • Monitor by TLC (Silica, 10% EtOAc/Hexane). Reaction is typically complete in 4–12 hours.

  • Work-up:

    • Dilute with water (10 mL) and separate phases.

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Dry combined organic layers over

      
      , filter, and concentrate in vacuo.
      
    • Checkpoint: Isolate the alkylated imine intermediate if yield calculation is required, or proceed directly to hydrolysis.

  • Hydrolysis (Deprotection):

    • Dissolve the crude oil in 10 mL THF.

    • Add 10 mL of 1N HCl (aq). Stir at Room Temperature for 2 hours.

    • The solution will turn clear as the benzophenone is cleaved.

  • Purification:

    • Wash the acidic solution with Diethyl Ether (2 x 10 mL) to remove benzophenone.

    • Concentrate the aqueous layer to dryness.

    • Ion Exchange: Redissolve in minimal water and load onto a Dowex 50W (H+ form) column. Wash with water, then elute amino acid with 1M

      
      .
      
    • Lyophilize to obtain L-2-Aminobutyric acid-4-

      
      C  as a white powder.
      

Protocol B: Synthesis of S-(Ethyl-2- C)-L-Cysteine

This protocol modifies the side chain of L-Cysteine. This is critical for generating internal standards for proteomics where cysteine alkylation (usually with iodoacetamide) is a standard step; here we create a stable ethylated analog.

Reaction Scheme


Procedure (Liquid Ammonia Method)

High purity method avoiding racemization.

  • Solvent Preparation: Condense ~20 mL of ammonia into a flask at -78°C (dry ice/acetone bath).

  • Dissolution: Add sodium metal (small pieces) until a persistent blue color remains (indicating solvated electrons), then add L-Cysteine hydrochloride (1.57 g, 10 mmol). The blue color should disappear as the thiol is deprotonated.

  • Alkylation:

    • Add Iodoethane-2-13C (1.72 g, 11 mmol) dropwise.

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen (into a scrubber).

  • Isolation:

    • Dissolve the residue in water. Adjust pH to 6.0 with acetic acid.

    • Cool to 4°C to crystallize the product.

    • Recrystallize from water/ethanol.

Analytical Validation & QC

Expected Data Summary
ParameterL-2-Aminobutyric Acid-4-

C
S-Ethyl-L-Cysteine-2-

C
Molecular Weight 104.12 g/mol (vs 103.12 unlabeled)150.20 g/mol (vs 149.20 unlabeled)

C NMR Shift

~9-10 ppm (terminal methyl)

~14-15 ppm (S-ethyl methyl)

H NMR Coupling
Doublet (

Hz) on methyl
Doublet (

Hz) on methyl
Mass Spec (M+H) 105.1 m/z151.2 m/z
Structural Confirmation (Graphviz)

The following diagram illustrates the connectivity and label position for the synthesized L-2-Aminobutyric acid derivative.

Figure 2: Connectivity of L-2-Aminobutyric Acid-4-


C. The red node indicates the isotope label.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028. Link

  • Strijtveen, B., & Kellogg, R. M. (1986). "Synthesis of (S)-2-Amino-4-mercaptobutyric acid (homocysteine) derivatives." Tetrahedron, 42(12), 3289-3292. (Protocol adaptation for Cysteine alkylation). Link

  • Sigma-Aldrich. "Iodoethane-2-13C Product Specification." Sigma-Aldrich Catalog. Link

  • Ottus, E., et al. (2013). "Synthesis of

    
    C/
    
    
    
    N-labeled amino acids for NMR studies." Methods in Molecular Biology, 928, 25-39. Link

Application Note: Synthesis and Utilization of Ethyl-2-¹³C-magnesium Iodide for Mechanistic and Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of the ¹³C-labeled Grignard reagent, ethyl-2-¹³C-magnesium iodide, derived from iodoethane-2-¹³C. The inclusion of the stable isotope at a specific position allows for precise tracking of the ethyl group in various chemical transformations, making it an invaluable tool for mechanistic elucidation and metabolic pathway analysis in drug discovery and development. This guide details the underlying chemical principles, a robust experimental protocol, safety considerations, and analytical methods for verification, tailored for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Isotopically Labeled Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most versatile and powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic, enabling reactions with a wide array of electrophiles.[3]

The strategic incorporation of a stable isotope, such as carbon-13 (¹³C), into a Grignard reagent provides a powerful means to trace the fate of the carbon skeleton through complex reaction sequences. Iodoethane-2-¹³C serves as an ideal precursor for generating a specifically labeled ethyl Grignard reagent. This isotopic label acts as a spectroscopic handle, primarily for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for unambiguous determination of reaction mechanisms, quantification of metabolic pathways, and assessment of drug-target interactions.[4][5]

Key Applications in Research and Drug Development:

  • Mechanistic Elucidation: Tracking the ¹³C label can differentiate between competing reaction pathways and identify rearrangement products.

  • Metabolic Studies: In drug development, isotopically labeled compounds are used to trace the metabolic fate of a drug candidate in vitro and in vivo.

  • Quantitative NMR (qNMR): The distinct ¹³C signal can be used for quantitative analysis of reaction conversion and product distribution.

The Chemistry of Grignard Reagent Formation

The synthesis of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[6][7] The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the alkyl halide.[7]

Reaction Scheme: CH₃¹³CH₂I + Mg → CH₃¹³CH₂MgI

The magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[1] Therefore, activation of the magnesium surface is a critical step to initiate the reaction.[1]

Experimental Protocol: Synthesis of Ethyl-2-¹³C-magnesium Iodide

This protocol outlines the laboratory-scale synthesis of ethyl-2-¹³C-magnesium iodide. Extreme caution must be exercised due to the pyrophoric nature of Grignard reagents and the flammability of ether solvents. [8][9] All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety goggles, must be worn.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Iodoethane-2-¹³C≥99% ¹³CCommercially AvailableStore under inert gas, protected from light.
Magnesium TurningsHigh PurityCommercially Available
Anhydrous Diethyl Ether≥99.8%, DriSolv® or equivalentCommercially AvailableMust be anhydrous.[10]
IodineCrystal, ACS ReagentCommercially AvailableFor activation.
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Glassware and Equipment Preparation

The absolute exclusion of water is paramount for the success of a Grignard reaction, as Grignard reagents react readily with protic sources.[6][10]

Procedure:

  • All glassware (round-bottom flask, reflux condenser, dropping funnel) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours.[11]

  • The glassware should be assembled while still hot and immediately placed under a positive pressure of dry nitrogen or argon gas.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

Synthesis Workflow

Grignard_Synthesis_Workflow A Setup & Inert Atmosphere B Magnesium Activation A->B Add Mg turnings C Initiation with Iodoethane-2-¹³C B->C Add Iodine crystal & small aliquot of Iodoethane-2-¹³C D Controlled Addition C->D Observe initiation (bubbling, color change) E Reaction Completion D->E Slow, dropwise addition of remaining Iodoethane-2-¹³C F Characterization E->F Gentle reflux (e.g., 30-60 min)

Caption: Workflow for the synthesis of Ethyl-2-¹³C-magnesium Iodide.

Step-by-Step Procedure
  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) in the flame-dried round-bottom flask. Add a single crystal of iodine.[1][12] The iodine reacts with the magnesium surface, disrupting the oxide layer.[12][13]

  • Initiation: Add a small portion (approx. 5-10%) of the total iodoethane-2-¹³C (1.0 eq.) dissolved in anhydrous diethyl ether to the magnesium. The reaction is typically initiated by gentle warming with a heat gun.[14] Initiation is indicated by the disappearance of the iodine color and the appearance of bubbling on the magnesium surface.[14]

  • Controlled Addition: Once the reaction has initiated, add the remaining iodoethane-2-¹³C solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[6] The reaction is exothermic, and an ice bath should be kept on hand to control the reaction rate if necessary.[11][15]

  • Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[6] The resulting solution of the Grignard reagent will be gray to brown and may be cloudy.

Characterization and Quality Control

Due to their reactivity, Grignard reagents are typically used immediately in subsequent reactions.[6] However, it is crucial to confirm the formation and approximate concentration of the reagent.

Titration

The concentration of the Grignard reagent can be determined by titration against a standard solution of a protic acid, often using a colorimetric indicator.

NMR Spectroscopy

¹³C NMR spectroscopy is the most definitive method for confirming the successful incorporation of the isotopic label.[16]

  • ¹³C NMR: The signal for the ¹³C-labeled carbon in the Grignard reagent will be significantly enhanced compared to natural abundance signals.[5] The chemical shift will be indicative of the electron-rich nature of the carbon atom bonded to magnesium.[17]

  • ¹H NMR: While not directly observing the ¹³C nucleus, the protons attached to it will exhibit ¹³C-¹H coupling, providing further evidence of successful labeling.

Applications in Mechanistic Studies and Drug Development

The ethyl-2-¹³C-magnesium iodide prepared by this protocol can be used in a variety of applications:

Reaction with Electrophiles

The reaction of the ¹³C-labeled Grignard reagent with various electrophiles, such as aldehydes, ketones, and esters, will yield products with the ¹³C label at a specific position.[2][18][19] Subsequent NMR analysis of the purified products can provide unequivocal evidence of the reaction pathway.

Grignard_Reaction_Pathway cluster_reactants Reactants cluster_product Product A CH₃¹³CH₂MgI C R₂C(OMgI)¹³CH₂CH₃ A->C Nucleophilic Attack B Electrophile (e.g., R₂C=O) B->C

Caption: General reaction of Ethyl-2-¹³C-magnesium Iodide with a carbonyl electrophile.

Isotopic Tracer Studies

In the context of drug development, a molecule synthesized using the ¹³C-labeled Grignard reagent can be introduced into a biological system. The unique mass of the labeled compound allows for its detection and quantification by mass spectrometry, while NMR can be used to identify the structure of metabolites.

Safety and Handling

  • Pyrophoric Nature: Grignard reagents can ignite spontaneously in air, especially if the ether solvent evaporates.[9] Handle under an inert atmosphere at all times.

  • Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point.[6] Ensure there are no ignition sources in the vicinity.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous if the addition of the alkyl halide is too rapid.[15]

  • Quenching: Unused Grignard reagent must be quenched carefully by slow addition to a well-stirred, cooled solution of a proton source (e.g., isopropanol in toluene), followed by aqueous acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction does not initiateIncomplete drying of glassware; poor quality magnesium; inactive magnesium surfaceFlame-dry glassware again under vacuum; use fresh, high-purity magnesium; add more iodine or a small amount of 1,2-dibromoethane to activate the magnesium.[1][20]
Reaction starts but then stopsInsufficient anhydrous solvent; moisture contaminationEnsure adequate solvent is present; check for leaks in the inert gas setup.
Vigorous, uncontrolled reactionAddition of alkyl halide is too fastImmediately cool the reaction flask with an ice bath and stop the addition until the reaction is under control.

References

  • Chemguide. (n.d.). Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Gordin, M., & Aurbach, D. (2014). Process of preparing grignard reagent. U.S.
  • Reddit. (2018, February 23). Use of iodine in making Grignard reagent? r/chemhelp. [Link]

  • University of Wisconsin-Madison. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Journal of the American Chemical Society, 102(1), 217–226.
  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Lindhardt, A. T., Tissot, M., & Skrydstrup, T. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 11(6), 1087–1092.
  • LibreTexts Chemistry. (2024, March 25). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra of Grignard reagents. Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Sonnewald, U., & Kondziella, D. (2003). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. Journal of Neurochemistry, 84(2), 231–239.
  • University of Wisconsin-Madison. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • ResearchGate. (n.d.). Application of Grignard reagents to the synthesis of tertiary methylamines via resin-bound oxyiminium ions. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]

  • Cai, C., Psofogiannakis, G., & Chupas, P. J. (2008). Synthesis and solid-state NMR structural characterization of 13C-labeled graphite oxide. Journal of the American Chemical Society, 130(39), 12986–12987.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

  • Dal Molin, M., Gasparini, G., Scrimin, P., Rastrelli, F., & Prins, L. J. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
  • Wu, H. Y., & Lai, M. C. (1999). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries, 12(2), 173–178.
  • Taylor & Francis. (2020). Grignard reagents – Knowledge and References. Retrieved from [Link]

Sources

Application Note: Nucleophilic Substitution with Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Precision Labeling Strategies for Drug Metabolism and Pharmacokinetics (DMPK)

Executive Summary & Strategic Rationale

In modern drug discovery, stable isotope labeling is the gold standard for elucidating metabolic pathways without the regulatory burden of radiochemistry. Iodoethane-2-13C (


) serves as a critical reagent for introducing ethyl groups with a traceable "metabolic handle" into drug scaffolds.

Unlike C1-labeled variants, the C2-label (terminal methyl) offers superior metabolic tracking. When a drug undergoes oxidative dealkylation (e.g., via Cytochrome P450), the ethyl tail is often cleaved. If the label were on C1 (the methylene), it might be oxidized to acetaldehyde/acetic acid and lost to the general carbon pool. The C2-methyl label, however, often remains distinct or provides a clearer NMR signature (


-

coupling patterns) in downstream metabolites.

This guide details the Nucleophilic Substitution (


)  protocols required to install this label efficiently, overcoming the reagent's volatility and cost constraints.

Physicochemical Properties & Handling

Warning: Iodoethane-2-13C is an expensive, volatile alkylating agent. Poor handling results in financial loss and safety hazards.

PropertyValueOperational Implication
Formula

Label is on the terminal methyl (beta-carbon).
Boiling Point 69–73 °CHigh Volatility Risk. Do not heat in open vessels.
Density ~1.95 g/mLHeavy liquid; pipetting requires positive displacement or gas-tight syringes.
Stability Light SensitiveDegrades to

(turns purple). Store in amber vials with Copper wire.
Reactivity High (

)
Iodide is a better leaving group than Br or Cl (

).
Handling Protocol: The "Cold-Syringe" Technique

To minimize evaporation loss during transfer:

  • Store the reagent at 4°C.

  • Pre-cool the gas-tight syringe or glass pipette in a freezer or on ice before drawing the liquid.

  • Dispense directly into a pre-cooled reaction vessel containing the solvent/substrate mixture.

  • Immediately seal the vessel.

Core Mechanism: Substitution

The reaction follows a bimolecular nucleophilic substitution (


) pathway.[1][2] The nucleophile attacks the electrophilic 

-carbon (C1), displacing the iodide. The

label at the

-position (C2) acts as a spectator electronically but is carried into the product.

Key Mechanistic Insight: Because the attack occurs at C1, the


 label at C2 does not  undergo inversion of configuration or direct bond breaking. This ensures the isotopic integrity of the ethyl group is maintained 100%.
Diagram 1: Mechanistic Pathway

SN2_Mechanism cluster_legend Isotope Tracking Nu Nucleophile (Nu:-) TS Transition State [Nu---C---I]‡ Nu->TS Backside Attack on C1 Substrate Iodoethane-2-13C (I-CH2-13CH3) Substrate->TS Product Product (Nu-CH2-13CH3) TS->Product Inversion Leaving Leaving Group (I-) TS->Leaving Note The 13C label (C2) remains distinct from the reaction center (C1).

Caption:


 pathway showing nucleophilic attack on the unlabeled C1, preserving the C2 label.

Experimental Protocols

Protocol A: N-Ethylation of Secondary Amines

Application: Synthesis of labeled drug analogs (e.g., N-ethyl-piperazines). Challenge: Preventing over-alkylation (quaternization) and loss of volatile label.

Reagents:

  • Substrate: Secondary Amine (1.0 eq)

  • Reagent: Iodoethane-2-13C (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 10 mL pressure vial (screw-cap with septum). Flush with Argon.

  • Dissolution: Add the amine (1.0 mmol) and

    
     (2.0 mmol) to MeCN (3 mL). Stir for 10 mins at room temperature (RT) to activate the amine.
    
  • Addition: Cool the vial to 0°C (ice bath). Using the "Cold-Syringe" technique, add Iodoethane-2-13C (1.1 mmol) dropwise.

    • Why 0°C? To prevent immediate evaporation of the iodide upon contact with the exothermic reaction mixture.

  • Reaction: Seal the vial tightly. Allow to warm to RT. Stir for 12–16 hours.

    • Note: If the substrate is unreactive, heat to 50°C. Do not exceed 60°C unless strictly necessary, as internal pressure will rise significantly near the BP of ethyl iodide.

  • Workup: Filter off the solid carbonate salts. Concentrate the filtrate under reduced pressure (carefully, do not pull high vacuum too long or product might be volatile).

  • Purification: Flash chromatography (Silica gel).

Protocol B: Williamson Ether Synthesis (O-Ethylation)

Application: Creating labeled metabolites (e.g., Phenetole derivatives). Challenge: Phenols are less nucleophilic than amines; requires stronger activation.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Reagent: Iodoethane-2-13C (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq).
    
  • Solvent: DMF (Dimethylformamide).

Scientific Rationale (The Cesium Effect): Cesium (


) is a large cation with a "soft" charge density. It forms looser ion pairs with the phenoxide anion compared to Sodium (

) or Potassium (

). This "naked anion" effect significantly increases the nucleophilicity of the phenoxide, accelerating the

reaction and allowing it to proceed at lower temperatures, preserving the volatile label.

Step-by-Step Methodology:

  • Activation: In a sealed tube, dissolve Phenol (1.0 mmol) in anhydrous DMF (2 mL). Add

    
     (1.5 mmol). Stir at RT for 30 mins.
    
  • Addition: Add Iodoethane-2-13C (1.2 mmol) via syringe.

  • Execution: Seal and stir at RT for 4 hours. If TLC shows starting material, warm to 40°C.

  • Quench: Add water (5 mL) to dissolve salts.

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL). Wash organics with brine to remove DMF.

  • Analysis: Verify label incorporation via

    
     NMR.
    

Analytical Validation & Troubleshooting

QC Workflow

After synthesis, verify the label position and enrichment.

MethodExpected Observation for


NMR
Enhanced Signal: A massive singlet (or multiplet if coupled) at ~10–15 ppm (typical methyl shift).

NMR
Splitting: The methyl protons (

) will appear as a doublet of triplets (coupling to the

nucleus,

) rather than a simple triplet.
HRMS Mass Shift: Exact mass should show

shift compared to the unlabeled standard.
Diagram 2: Experimental Workflow

Workflow Start Reagent Storage (4°C, Copper Stabilized) Prep Preparation Pre-cool Syringes Anhydrous Solvents Start->Prep React Reaction (Sealed) Base: Cs2CO3 Temp: <60°C Prep->React Monitor Monitor (TLC/LCMS) Check for Elimination React->Monitor Monitor->React Incomplete (Add Heat/Time) Workup Workup Filter Salts Remove Solvent Monitor->Workup Complete QC QC Analysis 13C-NMR (15 ppm) HRMS (M+1) Workup->QC

Caption: Operational workflow emphasizing temperature control and containment.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Volatility of EtIUse a screw-cap pressure vial with a PTFE liner. Ensure seals are tight.
Elimination Product (Alkene) Base too strong/bulkySwitch from NaH or t-BuOK to mild bases like

or

.
Purple Reaction Mix Iodine liberationReagent decomposed. Distill over copper or buy fresh ampoules.
No Reaction Poor NucleophilicityAdd catalytic Sodium Iodide (Finkelstein condition) or switch solvent to DMSO.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of Alkyl Iodides and Finkelstein Reactions. [Link]

  • PubChem. Iodoethane Compound Summary (CID 6340). [Link][3]

Sources

Application Note: Iodoethane-2-¹³C as a High-Precision Reference Standard for Quantitative ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Quantitative Accuracy in ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique, where the integrated area of a signal is directly proportional to the number of nuclei contributing to it. While quantitative ¹H NMR (qHNMR) is a well-established method for determining purity and concentration, quantitative ¹³C NMR (qCNMR) presents a unique set of challenges. The low natural abundance of the ¹³C isotope (~1.1%) and the often long spin-lattice relaxation times (T₁) of carbon nuclei, especially for quaternary carbons, can lead to long acquisition times and inaccuracies.[1][2]

Furthermore, the Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons during standard proton-decoupled experiments, is not uniform across all carbon environments.[3][4] This variability undermines the direct proportionality between signal integral and molar concentration, rendering standard ¹³C NMR spectra non-quantitative. To achieve accurate quantification, these effects must be mitigated, typically by using inverse-gated decoupling pulse sequences and long relaxation delays.[4]

The introduction of a reliable internal standard is paramount for achieving high precision and accuracy in qCNMR. An ideal standard should be chemically inert, soluble in common deuterated solvents, and produce a simple, sharp signal in a region of the spectrum that does not overlap with analyte signals.[5] This application note details the use of Iodoethane-2-¹³C (¹³CH₃CH₂I) as a superior internal standard for robust and reliable qCNMR analysis.

Iodoethane-2-¹³C: A Purpose-Designed Standard

Iodoethane-2-¹³C is an excellent choice for a qCNMR internal standard due to several key properties:

  • Isotopic Enrichment: With an isotopic purity of ≥99 atom % ¹³C at the C2 position, it provides a tremendously strong and easily detectable signal, overcoming the low natural abundance limitation of the ¹³C nucleus.

  • Spectral Simplicity: It introduces a single, sharp singlet into the proton-decoupled ¹³C NMR spectrum. This simplicity minimizes the chance of spectral overlap with complex analyte molecules.

  • Favorable Chemical Shift: The labeled methyl carbon (C2) resonates in the upfield region of the spectrum, which is often less populated, reducing the likelihood of signal interference.[6]

  • Solubility: It is readily soluble in a wide range of common deuterated solvents used for NMR analysis.

The causality behind its effectiveness lies in providing a known molar quantity that experiences the same experimental conditions as the analyte. By comparing the integral of the known standard to the integral of an analyte's signal, a precise and accurate quantification of the analyte can be achieved, effectively bypassing the challenges of non-uniform relaxation times and NOE.

Physicochemical & Spectroscopic Properties

A summary of the essential properties of Iodoethane-2-¹³C is provided below for quick reference.

PropertyValueSource
Linear Formula ¹³CH₃CH₂ISigma-Aldrich
Molecular Weight 156.96 g/mol Sigma-Aldrich
Isotopic Purity ≥99 atom % ¹³CSigma-Aldrich
Chemical Purity ≥99% (CP)Sigma-Aldrich
Appearance LiquidN/A
Boiling Point 69-73 °CSigma-Aldrich
Density 1.962 g/mL at 25 °CSigma-Aldrich
¹³C Chemical Shift (C2) ~ -1.1 ppm in CDCl₃Doc Brown's Chemistry[6]
¹³C Chemical Shift (C1) ~ 20.6 ppm in CDCl₃Doc Brown's Chemistry[6]

Note: Chemical shifts are relative to TMS at 0.0 ppm and can vary slightly depending on solvent and concentration. The unlabeled C1 carbon signal will be present at natural abundance.

Experimental Workflow & Protocol

This section provides a detailed, self-validating protocol for the use of Iodoethane-2-¹³C in a quantitative NMR experiment. The workflow is designed to ensure maximum accuracy and reproducibility.

General Experimental Workflow

The logical flow from sample preparation to final calculation is critical for a successful quantitative experiment.

G Figure 1: Quantitative ¹³C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte C Dissolve in Class A volumetric flask with Deuterated Solvent A->C B Accurately weigh Iodoethane-2-¹³C Standard B->C D Transfer ~600 µL to NMR Tube C->D E Insert sample, lock, and shim D->E F Set up Quantitative ¹³C Experiment (Inverse-Gated Decoupling) E->F G Set Relaxation Delay (D1) ≥ 5 x longest T₁ F->G H Acquire Spectrum (Sufficient Scans for S/N) G->H I Fourier Transform H->I J Phase and Baseline Correct Spectrum I->J K Integrate Standard (¹³C) and Analyte Signals J->K L Calculate Analyte Molarity or Purity K->L

Caption: The effect of proton coupling and decoupling on the ¹³C signal.

In a proton-coupled ¹³C spectrum, the signal for the labeled carbon would appear as a quartet due to coupling with the three attached protons (¹JCH). For quantitative analysis, broadband proton decoupling is employed to collapse this multiplet into a single, sharp singlet, which maximizes the signal-to-noise ratio and simplifies integration. [7][8]

Safety and Handling

Iodoethane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. [9][10]* Hazards: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation and allergic reactions, and is suspected of causing genetic defects. [11]* Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors. [12]* Storage: Store in a cool, dry, well-ventilated area away from light, typically at 2-8°C. Iodoethane is often stabilized with copper. [9]

Conclusion

Iodoethane-2-¹³C serves as a robust and reliable internal standard for high-precision quantitative ¹³C NMR spectroscopy. Its simple, strong signal in a non-congested spectral region, combined with a rigorously validated experimental protocol employing inverse-gated decoupling, allows researchers to overcome the inherent challenges of qCNMR. By providing a reliable molar reference within the sample, this method enables the accurate determination of concentration and purity for a wide range of analytes, making it an invaluable tool for researchers in chemical synthesis, drug development, and materials science.

References

  • Title: 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm Source: Doc Brown's Chemistry URL: [Link]

  • Title: 3.10: 13C-NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry Source: ResearchGate URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford, Department of Chemistry URL: [Link]

  • Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Quantification of single components in complex mixtures by 13C NMR Source: Magritek URL: [Link]

  • Title: An overview of methods using 13C for improved compound identification in metabolomics and natural products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages Source: EPIC - The Alfred Wegener Institute's Publication Repository URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Quantitative 13 C NMR Analysis of Lignins with Internal Standards Source: ACS Publications URL: [Link]

  • Title: Safety Data Sheet - Iodoethane Source: Harper College URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy Part Two: Carbon-13 Spectra Source: University of Colorado Boulder URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Iodoethane-2-13C Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Iodoethane-2-13C alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this critical isotopic labeling technique. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with Iodoethane-2-13C is resulting in a significantly lower yield than expected. What are the most common initial factors I should investigate?

Low conversion is a frequent challenge and typically points to issues with reagents, reaction conditions, or competing side reactions. Systematically evaluating each component is key.

Initial Troubleshooting Workflow:

start Low Yield in Iodoethane-2-13C Alkylation reagent_quality Verify Reagent Purity & Integrity (Iodoethane, Substrate, Solvent, Base) start->reagent_quality Step 1 reaction_conditions Assess Reaction Conditions (Temperature, Time, Concentration) start->reaction_conditions Step 2 side_reactions Investigate Potential Side Reactions (Elimination, Hydrolysis) start->side_reactions Step 3

Caption: Initial troubleshooting decision tree.

Start by confirming the quality of your Iodoethane-2-13C. Like other organoiodides, it can degrade upon exposure to light and air, forming molecular iodine (I₂) which gives the solution a purplish or brown tint.[1] This degradation reduces the concentration of the active alkylating agent.

Q2: How can I assess the quality of my Iodoethane-2-13C and what should I do if I suspect degradation?

Visual inspection is the first step. A colorless appearance is ideal. If a purplish tinge is observed, degradation has occurred. Commercial iodoethane is often stabilized with copper to scavenge iodine as it forms.[1][2]

Purification Protocol for Degraded Iodoethane: If degradation is suspected, the reagent can be purified by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove iodine, followed by drying and distillation.[3]

Q3: Does the 13C label in Iodoethane-2-13C affect its reactivity compared to the unlabeled counterpart?

Yes, but the effect is generally minimal. The presence of the heavier ¹³C isotope can lead to a kinetic isotope effect (KIE), making the reaction rate slightly slower. For a ¹³C-labeled compound, this effect is typically small, with a rate reduction of only about 4% compared to the ¹²C analogue.[4] This minor difference is unlikely to be the primary cause of significantly low yields in most synthetic protocols.[4]

In-Depth Troubleshooting Guides

Issue 1: Incomplete Reaction and Unreacted Starting Material

An incomplete reaction is a primary cause of low yields. This can be due to several factors related to the reaction setup and conditions.

Causality and Solutions
Potential Cause Scientific Rationale Recommended Solution(s)
Insufficient Reaction Time or Temperature The activation energy for the Sₙ2 reaction is not being overcome, leading to a slow reaction rate. Temperature plays a pivotal role in nucleophilic substitution.[5]Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor progress. Extend the reaction time and track the consumption of starting material via TLC, GC, or LC-MS.[1]
Moisture in the Reaction Water can quench anionic intermediates (e.g., deprotonated nucleophiles) or hydrolyze the product, effectively halting the desired reaction.[1]Ensure all glassware is thoroughly oven- or flame-dried. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Reagent Solubility If the nucleophile or substrate has low solubility in the chosen solvent, the reaction will be slow due to the low effective concentration of reactants.Choose a solvent that dissolves all reactants. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often ideal as they enhance nucleophilicity.[6] If solubility remains an issue, consider gentle heating or sonication.
Suboptimal Base or Solvent Choice The choice of base and solvent is critical for efficient deprotonation of the nucleophile and for promoting the Sₙ2 pathway.[6] Polar aprotic solvents enhance the reactivity of the nucleophile, while protic solvents can solvate it and reduce its effectiveness.[6]For O- or N-alkylation, use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to fully deprotonate the nucleophile.[6] Pair this with a polar aprotic solvent (DMF, DMSO, ACN) to maximize nucleophilic strength.[6]

Troubleshooting Workflow for Incomplete Reactions:

start Incomplete Reaction check_moisture Ensure Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) start->check_moisture First Check optimize_temp_time Optimize Temperature & Time (Increase Incrementally) check_moisture->optimize_temp_time If Dry check_solubility Verify Reagent Solubility (Change Solvent if Needed) optimize_temp_time->check_solubility If Still Incomplete optimize_base_solvent Optimize Base/Solvent System (e.g., NaH in DMF) check_solubility->optimize_base_solvent If Soluble cluster_main Reaction Pathways for Iodoethane-2-13C cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway reagents Nu:⁻  +  H₃¹³C-CH₂-I sn2_product Nu-¹³CH₂-CH₃  +  I⁻ (Desired Product) reagents->sn2_product Substitution e2_product H₂C=¹³CH₂  +  Nu-H  +  I⁻ (Side Product) reagents->e2_product Elimination (Favored by bulky base/high temp)

Caption: Competing Sₙ2 and E2 reaction pathways.

Experimental Protocols

Protocol: General Procedure for N-Alkylation using Iodoethane-2-13C

This protocol provides a general workflow for the N-alkylation of a primary or secondary amine. Note: This is a representative protocol and must be adapted based on the specific substrate.

Materials:

  • Amine Substrate

  • Iodoethane-2-13C (1.0-1.2 equivalents)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2-3 equivalents)

  • Anhydrous Solvent (e.g., Acetonitrile or DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for synthesis, dried thoroughly

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reagent Addition: Add Iodoethane-2-13C dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure ¹³C-labeled product.

References

  • BenchChem. (n.d.). Identifying and minimizing side products of Iodoethane-1-D1.
  • BenchChem. (n.d.). Incomplete alkylation with Iodoethane-13C2 causes and solutions.
  • Wikipedia. (2024). Iodomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). Retrieved from [Link]

  • BenchChem. (n.d.). Effect of base and solvent on the reactivity of 1-Iodo-2-naphthol.

Sources

minimizing elimination side reactions with Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Iodoethane-2-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maximizing the efficiency of nucleophilic substitution reactions while minimizing undesired elimination side reactions. The presence of the ¹³C label at the terminal carbon makes the distinction between the desired substitution product and the ethene-1-¹³C byproduct critically important. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the successful incorporation of your isotopic label.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using Iodoethane-2-¹³C, and why is this competition critical?

When using Iodoethane-2-¹³C, you are typically aiming for a bimolecular nucleophilic substitution (Sₙ2) reaction to attach the ¹³C-labeled ethyl group to a target molecule. However, a competing bimolecular elimination (E2) reaction can occur, leading to the formation of ethene-1-¹³C gas.

  • Sₙ2 (Substitution): The desired pathway. A nucleophile attacks the electrophilic α-carbon (the one bonded to iodine), displacing the iodide leaving group and forming a new carbon-nucleophile bond. This incorporates the ¹³C-CH₃ group into your product.

  • E2 (Elimination): The primary side reaction. A base abstracts a proton from the β-carbon (the ¹³C-labeled carbon), leading to the simultaneous formation of a double bond and expulsion of the iodide leaving group. This results in the loss of your expensive isotopic label as ethene-1-¹³C.

This competition is critical because the formation of the E2 byproduct not only reduces the yield of your desired labeled product but also represents a direct loss of the costly ¹³C isotope.

Q2: What are the key factors that control whether substitution (Sₙ2) or elimination (E2) dominates?

The outcome of the reaction is a delicate balance of several factors. As a primary alkyl halide, iodoethane is structurally biased towards the Sₙ2 pathway due to minimal steric hindrance.[1][2] However, poor experimental design can easily favor the E2 pathway. The four critical factors are:

  • The Nucleophile/Base: This is often the most decisive factor. The key is the distinction between nucleophilicity (the ability to attack a carbon) and basicity (the ability to abstract a proton).[3]

  • The Solvent: The solvent's ability to solvate ions, particularly the nucleophile, can dramatically influence the reaction pathway.[4][5]

  • The Temperature: Heat can be used to increase reaction rates, but it disproportionately favors elimination.[6]

  • The Substrate: While you cannot change the substrate (Iodoethane-2-¹³C), its primary nature is a significant advantage for promoting Sₙ2 reactions.[1][7]

Troubleshooting Guide: Minimizing Ethene-1-¹³C Formation

Q3: I'm observing a significant amount of ethene-1-¹³C byproduct in my mass spectrometry or gas chromatography analysis. What is the most likely cause and how do I fix it?

The presence of ethene-1-¹³C is a clear indicator that the E2 elimination pathway is competing significantly with your desired Sₙ2 reaction. This is typically caused by using a reagent that is too strongly basic, a suboptimal solvent, or excessive heat.

G start High Ethene-1-¹³C Detected q1 Analyze Reagent: Is it a strong base? start->q1 action1 Switch to a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻) q1->action1 Yes q2 Check Solvent: Is it polar protic (e.g., H₂O, EtOH, MeOH)? q1->q2 No a1_yes Yes a1_no No action1->q2 action2 Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) q2->action2 Yes q3 Review Temperature: Is the reaction run > 50°C? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Run at a lower temperature (e.g., 0°C to room temp) q3->action3 Yes end Optimized for Sₙ2 Product q3->end No (Re-evaluate system) a3_yes Yes a3_no No action3->end

Caption: Troubleshooting workflow for minimizing E2 elimination.

Q4: How do I select a nucleophile that will favor substitution over elimination?

The ideal reagent is one that is a strong nucleophile but a weak base . Strongly basic nucleophiles, especially those that are sterically hindered, will preferentially act as a base, abstracting a proton and causing E2 elimination.[1][8]

Reagent TypeExamplesPredominant Reaction with IodoethaneRationale
Good Nucleophiles / Weak Bases I⁻, Br⁻, HS⁻, RS⁻, CN⁻, N₃⁻Sₙ2 These species are highly polarizable and readily attack the electrophilic carbon. Their conjugate acids are relatively strong, meaning they are weak bases.
Strong Bases / Strong Nucleophiles HO⁻, MeO⁻, EtO⁻Sₙ2 and E2 in competitionThese are small, strong bases that are also good nucleophiles. Some E2 product is expected. To favor Sₙ2, use low temperatures.[1]
Sterically Hindered Strong Bases Potassium t-butoxide (KOtBu), DBU, DBNE2 These bases are too bulky to efficiently attack the carbon atom (Sₙ2).[2][9] They will instead abstract a proton from the less-hindered β-carbon, leading almost exclusively to elimination.[1][8]

Senior Scientist Tip: If your desired nucleophile is also a strong base (e.g., an alkoxide), run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider preparing the nucleophile in situ at a controlled concentration.

Q5: What is the optimal solvent for my Sₙ2 reaction with Iodoethane-2-¹³C?

The best choice is a polar aprotic solvent . These solvents can dissolve the ionic nucleophile but do not form a strong solvation shell around the anion. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 reaction.[8][10]

In contrast, polar protic solvents (like water or ethanol) form hydrogen bonds with the nucleophile, creating a solvent "cage" that blunts its nucleophilicity and slows down the Sₙ2 reaction.[4][5][11] This can give the slower E2 pathway more time to occur.

Solvent ClassExamplesEffect on Sₙ2 RateRationale
Polar Aprotic DMSO , DMF , Acetonitrile , AcetoneFavors Sₙ2 Solvates the cation, but leaves the anionic nucleophile highly reactive. This is the recommended choice.[10]
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)Disfavors Sₙ2Solvates and deactivates the nucleophile through hydrogen bonding, slowing the desired reaction.
Nonpolar Hexane, Toluene, Diethyl etherVery Slow ReactionReactants have poor solubility, leading to an impractically slow reaction rate.
Q6: My reaction is slow. Why shouldn't I just increase the temperature?

While increasing temperature does increase the rate of all reactions, it preferentially accelerates elimination over substitution.[6] Elimination reactions result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules), which corresponds to a positive change in entropy (ΔS).

According to the Gibbs free energy equation, ΔG = ΔH - TΔS , a more positive ΔS means that the TΔS term becomes more significant as temperature (T) increases. This makes ΔG more negative for elimination at higher temperatures, making it the more favorable pathway.[8]

Recommendation: For reactions with Iodoethane-2-¹³C, it is best to maintain temperatures at or below room temperature if possible. If a reaction is sluggish, first ensure you are using an appropriate polar aprotic solvent and a sufficiently nucleophilic reagent before resorting to heat. For example, a study involving isobutyl bromide and sodium ethoxide showed the Sₙ2:E2 ratio dropping from 18:82 to 9:91 when the temperature was raised from 25°C to 80°C.[6]

Visualizing the Competing Pathways

The diagram below illustrates the two competing mechanisms. The goal is to create conditions that favor the Sₙ2 pathway on the left.

G

Caption: Competing Sₙ2 and E2 reaction pathways for Iodoethane-2-¹³C.

Experimental Protocol: Model Sₙ2 Reaction

This protocol describes the synthesis of Propionitrile-3-¹³C from Iodoethane-2-¹³C and sodium cyanide, optimized to minimize the E2 side reaction.

Objective: To perform an Sₙ2 reaction maximizing the yield of the substitution product.

Materials:

  • Iodoethane-2-¹³C (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium cyanide (1.2 eq) and anhydrous DMSO to a Schlenk flask. Stir the suspension at room temperature.

  • Reagent Addition: Using a gas-tight syringe, add Iodoethane-2-¹³C (1.0 eq) dropwise to the stirring suspension over 5-10 minutes. Note: NaCN is a good nucleophile but only a moderately strong base, and DMSO is a polar aprotic solvent. These conditions strongly favor the Sₙ2 pathway.[11]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC (if applicable). Note: Avoid heating the reaction unless absolutely necessary to prevent favoring the E2 pathway.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine. This removes any unreacted cyanide and residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.

  • Analysis: Characterize the resulting Propionitrile-3-¹³C product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm successful labeling and purity.

References

  • SN2 vs E2 - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! . (2021, March 25). The Organic Chemistry Tutor. [YouTube]. Retrieved February 4, 2026, from [Link]

  • Wu, X., et al. (2025). Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide . Chemical Science. Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Grubel, K., et al. (2018). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study . ResearchGate. Retrieved February 4, 2026, from [Link]

  • van der Heijden, H., et al. (2021). How Solvation Influences the SN2 versus E2 Competition . ResearchGate. Retrieved February 4, 2026, from [Link]

  • Comparing E2, E1, Sn2, Sn1 reactions . (n.d.). Khan Academy. Retrieved February 4, 2026, from [Link]

  • Wang, W., et al. (2015). Competing E2 and SN2 Mechanisms for the F- + CH3CH2I Reaction . ResearchGate. Retrieved February 4, 2026, from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions . (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]

  • Comparison of SN2 versus SN1 Reactions Effect of Nucleophile . (n.d.). University of Calgary. Retrieved February 4, 2026, from [Link]

  • van der Heijden, H., et al. (2021). How Solvation Influences the SN2 versus E2 Competition . The Journal of Organic Chemistry, 87(2), 1199-1211. ACS Publications. Retrieved February 4, 2026, from [Link]

  • How to Choose SN1, SN2, E1, or E2?? | Organic Chemistry Lessons . (2020, June 19). Total Organic Chemistry. [YouTube]. Retrieved February 4, 2026, from [Link]

  • Li, Y., et al. (2023). Competition between Elimination and Substitution for Ambident Nucleophiles CN– and Iodoethane Reactions in Gaseous and Aqueous Medium . The Journal of Physical Chemistry A, 127(36), 7629-7638. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base . (2012, November 30). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Chapter 8 Alkyl Halides and Elimination Reactions . (n.d.). Retrieved February 4, 2026, from [Link]

  • Substitution Reactions of Halogenoalkanes . (n.d.). Save My Exams. Retrieved February 4, 2026, from [Link]

  • Zúñiga-Gutiérrez, C. Y., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . The Journal of Physical Chemistry A, 126(12), 1963-1972. ACS Publications. Retrieved February 4, 2026, from [Link]

  • ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis . (n.d.). Retrieved February 4, 2026, from [Link]

  • SN1 vs E1 and SN2 vs E2 : The Temperature . (2012, December 19). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

Sources

removing unreacted Iodoethane-2-13C from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Removal of Unreacted Iodoethane-2-13C from Reaction Mixtures

Introduction: The Isotopic Challenge

Iodoethane-2-13C (


) is a high-value electrophile used to introduce stable isotopic labels into drug candidates and metabolic tracers. Unlike standard reagents, its removal presents a unique "trilemma" of challenges:
  • Cost: The reagent is too expensive to discard carelessly, but unreacted excess is a radiomimetic impurity.

  • Detection: The

    
     label at the C2 position acts as a "beacon" in NMR, making even trace impurities (0.1%) visibly distinct as a sharp singlet or doublet around 20.6 ppm .
    
  • Reactivity: As a potent alkylating agent, residual material poses a genotoxic risk and can alkylate downstream nucleophiles (e.g., during workup or storage).

This guide provides three validated workflows for removal, prioritized by product stability and throughput requirements.

Critical Data & Properties

Before selecting a protocol, verify your system against these physical constants.

PropertyValueImplication for Removal
Boiling Point 69–73 °CVolatile enough for evaporation, but risks co-evaporating volatile products.
Density 1.95 g/mLForms the bottom layer in aqueous extractions if not diluted.

C NMR Shift
~20.6 ppm (C2-Methyl)The primary diagnostic peak for validation.
Reactivity Electrophile (

)
Susceptible to nucleophilic attack by amines and thiols.

Module 1: Volatility-Based Removal (Evaporation)

Best for: Stable, non-volatile products (>250 g/mol ) where the reagent excess was large (>5 equiv).

The Logic: Iodoethane forms azeotropes with several organic solvents. Utilizing Raoult’s Law, we can drive off the alkyl halide by co-evaporating with a "carrier" solvent.

Protocol:

  • Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) . Do not concentrate directly from a high-boiling solvent like DMF.

  • Vacuum Control: Set rotary evaporator bath to 35 °C .

  • Pressure Ramp:

    • Start at 400 mbar to remove bulk solvent.

    • Ramp down to 150 mbar. Crucial: Do not go below 100 mbar immediately to prevent "bumping" of the dense iodide.

  • The "Chase" Step: Redissolve the residue in fresh DCM and repeat evaporation 3 times . This entrains residual Iodoethane in the solvent vapor.

Validation:

  • Acquire a proton-decoupled

    
    C NMR.
    
  • Pass Criteria: Absence of a peak at ~20.6 ppm .

  • Fail Criteria: Presence of a peak at -1 ppm (C1-Iodine attached) or 20 ppm (C2-Methyl).

Module 2: Solid-Phase Scavenging (The "Gold Standard")

Best for: High-value libraries, volatile products, or avoiding aqueous workup.

The Logic: Polymer-supported nucleophiles (scavengers) chemically react with the excess electrophile, tethering it to a solid bead. Filtration removes the bead and the impurity simultaneously. This is the preferred method for


C labeled synthesis to prevent yield loss.

Recommended Scavenger: Polystyrene-supported Thiophenol (PS-Thiophenol) or Silica-supported Thiourea .

Protocol:

  • Stoichiometry: Calculate the theoretical excess of Iodoethane-2-13C used. Add 3.0 equivalents of scavenger resin relative to the excess alkyl halide.

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor for polystyrene).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–16 hours .

  • Filtration: Filter through a fritted glass funnel or a Celite pad.

  • Wash: Wash the resin cake with THF to recover any non-specifically adsorbed product.

Mechanism Visualization:

ScavengingMechanism cluster_0 Reaction Mixture cluster_1 Post-Filtration EtI Free Iodoethane-2-13C (Solution) Rxn Nucleophilic Attack (S_N2 Reaction) EtI->Rxn Prod Target Product (Solution) Pure Purified Product (Filtrate) Prod->Pure Flow Through Scav Polymer-Supported Thiol (Solid Bead) Scav->Rxn Waste Resin-Bound Isotope (Solid Waste) Rxn->Waste Covalent Bond

Figure 1: Mechanism of solid-phase scavenging. The


C-labeled impurity is covalently bound to the solid support, allowing the product to pass through the filter.

Module 3: Solution-Phase Chemical Quenching

Best for: Large scale (>10g) where resins are cost-prohibitive.

The Logic: Convert the lipophilic Iodoethane into a polar, water-soluble ammonium salt using a secondary amine.

Protocol:

  • Quench: Add 2.0 equivalents (relative to excess iodide) of Morpholine or N,N-Dimethylethylenediamine to the reaction mixture.

  • Stir: Stir vigorously for 1 hour at room temperature.

  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash with 1M HCl (2x). Explanation: This protonates the excess morpholine and the newly formed ethyl-morpholinium salt, forcing them into the aqueous layer.

    • Wash with Brine (1x).

    • Dry over

      
      .
      

Troubleshooting & FAQs

Q1: I see a "ghost" triplet in my


H NMR around 1.8 ppm. Is this impurity? 
  • Diagnosis: Likely yes.

  • Explanation: In standard Iodoethane, the methyl protons appear as a triplet. However, with Iodoethane-2-13C , the

    
    C nucleus (spin 1/2) couples to the attached protons (
    
    
    
    ). You will see a large "doublet of triplets" or a widely split signal.
  • Action: Perform a

    
    C NMR. If you see a peak at ~20.6 ppm, use Module 2  (Scavenging) to remove it.
    

Q2: Can I use Sodium Thiosulfate (


) to wash it out? 
  • Clarification: Thiosulfate is excellent for quenching iodine (

    
    ) (turning the solution from purple/brown to clear). It is not a strong enough nucleophile to rapidly react with alkyl iodides under standard biphasic wash conditions.
    
  • Correction: Use a thiol or amine (Module 3) for the alkyl halide itself.

Q3: My product has a basic nitrogen. Will the acidic wash in Module 3 remove my product?

  • Risk: Yes. If your product is an amine, the HCl wash will protonate it and extract it into the water.

  • Solution: Use Module 2 (Solid Phase Scavenging) with an electrophilic scavenger (like isocyanate resin) to remove amines, OR use the Volatility Method (Module 1) if the product is not volatile. Alternatively, use a silica gel plug filtration which often retains the polar ammonium salts formed from quenching.

References

  • ChemicalBook. Iodoethane Spectral Data (13C NMR). Accessed Feb 4, 2026. Link

  • Sigma-Aldrich. Iodoethane-2-13C Product Specifications & Safety. Accessed Feb 4, 2026. Link

  • Biotage. Polymer-Supported Reagents for Organic Synthesis (Scavenging Guides). Accessed Feb 4, 2026. Link

  • Doc Brown's Chemistry. Interpretation of 13C NMR spectrum of Iodoethane. Accessed Feb 4, 2026. Link

  • National Institutes of Health (PubChem). Iodoethane-2-13C Compound Summary. Accessed Feb 4, 2026. Link

Navigating the Challenges of Iodoethane-2-13C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Iodoethane-2-13C. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and use of this light-sensitive isotopic labeling reagent. By understanding the inherent properties of Iodoethane-2-13C and implementing the proper techniques, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the use of Iodoethane-2-13C, providing insights into their causes and practical solutions.

Problem Potential Cause Recommended Solution
Discoloration of Iodoethane-2-13C (Yellow to Brownish Tinge) Exposure to light, leading to photodecomposition and the formation of iodine (I₂).[1]1. Minimize Light Exposure: Immediately store the vial in a dark, cool place, preferably in its original amber vial or wrapped in aluminum foil.[2][3] 2. Check for Stabilizer: Verify if the product contains a stabilizer, such as copper wire or powder.[1][4][5][6] If not, consider adding a small piece of copper to scavenge any free iodine. 3. Purification (if necessary): For critical applications, the discolored reagent can be purified by washing with a dilute solution of sodium thiosulfate to remove iodine, followed by drying and distillation. However, this should be performed with caution and under inert atmosphere.
Inconsistent or Low Labeling Efficiency 1. Degraded Reagent: The Iodoethane-2-13C may have partially decomposed due to improper storage or handling. 2. Reaction Conditions: Suboptimal reaction conditions (e.g., temperature, solvent, pH) can affect the efficiency of the labeling reaction. 3. Competing Reactions: Presence of moisture or other nucleophiles can lead to side reactions.1. Use Fresh or Properly Stored Reagent: Always use a fresh vial or one that has been stored correctly. 2. Optimize Reaction Parameters: Review and optimize your experimental protocol. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if your substrate or other reagents are air-sensitive. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent hydrolysis of the iodoethane.
Unexpected Peaks in Mass Spectrometry or NMR Analysis 1. Presence of Impurities: Decomposition products or residual starting materials from the synthesis of Iodoethane-2-13C. 2. Contamination: Contamination from solvents, glassware, or other reagents. 3. Side Products: Formation of side products during the labeling reaction.1. Verify Reagent Purity: Check the certificate of analysis (CoA) for the specified purity.[5] 2. Run a Blank Experiment: Analyze your solvents and other reagents to rule out external contamination. 3. Purify Labeled Product: Implement appropriate purification steps (e.g., chromatography) to isolate your desired labeled compound.
Precipitate Formation in the Iodoethane-2-13C Vial 1. Reaction with Contaminants: Interaction with impurities or moisture that may have entered the vial. 2. Decomposition at Elevated Temperatures: Prolonged exposure to higher temperatures can accelerate decomposition.1. Inspect the Vial: Do not use the reagent if a significant amount of unknown precipitate is present. 2. Proper Storage: Always store at the recommended temperature, typically refrigerated at +2°C to +8°C.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is Iodoethane-2-13C light-sensitive?

A1: The carbon-iodine (C-I) bond in iodoethane is relatively weak and susceptible to cleavage upon absorption of light energy, particularly in the ultraviolet and visible blue-violet regions.[7] This process, known as photodecomposition or photolysis, generates an ethyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which imparts a yellow to brownish color to the solution.[1]

Q2: How does the ¹³C isotope affect the light sensitivity of the molecule?

A2: The presence of the stable isotope ¹³C at the 2-position does not significantly alter the chemical reactivity or the light sensitivity of the molecule compared to unlabeled iodoethane. The C-I bond energy is largely unaffected by the isotopic substitution. Therefore, the same handling precautions for light-sensitive materials apply.

Q3: What is the proper way to store Iodoethane-2-13C?

A3: To ensure the stability and longevity of Iodoethane-2-13C, it is crucial to store it under the following conditions:

  • In the Dark: Keep the vial in a light-proof container, such as an amber vial, or wrap it with aluminum foil.[2][3] Store it in a dark cabinet or refrigerator.[8]

  • Cool Temperature: Store refrigerated at +2°C to +8°C.[5] Avoid repeated freeze-thaw cycles.

  • Tightly Sealed: Keep the container tightly closed to prevent the ingress of moisture and air.[9][10] Iodoethane is also moisture-sensitive.[9]

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Q4: My Iodoethane-2-13C has a slight yellow tint. Can I still use it?

A4: A slight yellow discoloration indicates the presence of a small amount of dissolved iodine due to minor decomposition.[1] For many applications, this low level of impurity may not significantly affect the outcome of the reaction. However, for highly sensitive experiments or quantitative studies, it is advisable to use a fresh, colorless sample or purify the discolored reagent before use.

Q5: What is the purpose of the copper stabilizer in some Iodoethane-2-13C products?

A5: Copper, often in the form of a wire or powder, is added as a stabilizer to scavenge any free iodine that forms due to decomposition.[1][4] The copper reacts with iodine to form copper(I) iodide, which is a solid and does not interfere with most reactions, thus helping to maintain the purity of the iodoethane.

Section 3: Experimental Protocols and Workflows

Protocol for Handling and Dispensing Iodoethane-2-13C
  • Preparation: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation of moisture inside the vial.

  • Work in a Dimly Lit Area: Conduct all manipulations in a fume hood with the sash lowered as much as possible and under subdued lighting.[2] Avoid direct sunlight or bright overhead lights. For highly sensitive applications, consider using a darkroom or a glovebox with minimal lighting.

  • Inert Atmosphere: Use a syringe or cannula to transfer the liquid under an inert atmosphere (argon or nitrogen) to your reaction vessel. This is especially important if your reaction is sensitive to air or moisture.

  • Immediate Use: Plan your experiment to use the required amount of Iodoethane-2-13C immediately after dispensing.

  • Resealing and Storage: After dispensing, flush the vial with an inert gas, securely recap it, and immediately return it to its proper storage conditions (refrigerated and in the dark).

Visual Workflow for Handling Light-Sensitive Iodoethane-2-13C

G cluster_storage Storage cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling storage Store at 2-8°C in the dark warm Warm vial to room temperature storage->warm Retrieve dim_light Work in dim light warm->dim_light inert_atm Dispense under inert atmosphere dim_light->inert_atm reaction Add to reaction vessel inert_atm->reaction reseal Flush with inert gas and reseal reaction->reseal After use return_storage Return to storage reseal->return_storage G iodoethane CH₃¹³CH₂I (Iodoethane-2-13C) radicals CH₃¹³CH₂• + I• (Ethyl and Iodine Radicals) iodoethane->radicals Photolysis photon Photon (hν) iodine I₂ (Molecular Iodine) radicals->iodine Dimerization

Caption: Simplified photodecomposition of Iodoethane-2-13C.

By adhering to the guidelines and understanding the principles outlined in this technical support guide, you can effectively manage the challenges associated with the light sensitivity of Iodoethane-2-13C and ensure the success of your isotopic labeling studies.

References

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. [Link]

  • Protection of Light Sensitive Products - Pharmaguideline. [Link]

  • Iodoethane-2-13C | C2H5I | CID 12208634 - PubChem - NIH. [Link]

  • Handling and Storing Chemicals - YouTube. [Link]

  • How To Protect Light Sensitive Products - LFA Tablet Presses. [Link]

  • Iodoethane-13C2 | C2H5I | CID 10855737 - PubChem. [Link]

  • The Photodecomposition of Ethyl Iodide | The Journal of Physical Chemistry. [Link]

  • How Should Potassium Iodide Be Stored? - Chemistry For Everyone - YouTube. [Link]

  • Development of Sensitive In Vitro Protocols for the Biocompatibility Testing of Medical Devices and Pharmaceuticals Intended for Contact with the Eyes: Acute Irritation and Phototoxicity Assessment - PubMed. [Link]

  • Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

  • 60 questions with answers in ISOTOPE LABELING | Scientific method - ResearchGate. [Link]

  • Comprehensive Guide on Alkyl Iodide - Synthesis, Reactions, and FAQs - Testbook. [Link]

  • Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies | Request PDF - ResearchGate. [Link]

  • Safe handling and storage of chemicals - Sciencemadness Wiki. [Link]

  • The Photodecomposition of Ethyl Iodide. [Link]

  • US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google P
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]

  • Trimethylamine N-oxide - Wikipedia. [Link]

  • Ethyl iodide - Wikipedia. [Link]

  • Alkyl Iodide. [Link]

  • Ethyl Iodide, Iodoethane - Deepwater Chemicals, Inc. [Link]

  • Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide - YouTube. [Link]

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC - PubMed Central. [Link]

  • The Photo-decomposition of Gaseous Ethyl Iodide and a Comparison of the Photo-change in the Gaseous and Condensed States. [Link]

Sources

Technical Support Center: Iodoethane-2-13C Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Hydrolysis Risks and Maximizing Isotopic Efficiency Reagent: Iodoethane-2-13C (


)
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary: The "Dry Chain" Imperative

Welcome to the Technical Support Center. You are likely using Iodoethane-2-13C for targeted ethylation to introduce a stable isotope label. Because the


 label is located at the terminal methyl position (C2), it is chemically protected from the cleavage event at the C-I bond (C1). However, the entire molecule  is susceptible to destruction via hydrolysis before it can react with your target.

The Core Problem: Alkyl iodides are excellent electrophiles, which makes them inherently unstable in the presence of moisture. Water acts as a competing nucleophile, converting your expensive reagent into Ethanol-2-13C (


) and Hydroiodic acid (HI), effectively washing your budget down the drain.

This guide provides a self-validating protocol to eliminate these risks.

Storage & Stability (The "Cold Chain")

Before the vial is opened, stability is dictated by the prevention of homolytic cleavage (light/heat induced) and heterolytic cleavage (hydrolysis).

Critical Storage Protocols
ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°CReduces vapor pressure (bp ~72°C) and slows spontaneous disproportionation.
Light Amber Vial / FoilThe C-I bond is photosensitive. UV light causes homolytic cleavage, releasing free Iodine (

) and radical species.
Stabilizer Copper (Cu) Crucial: Unlike methyl iodide (which uses silver), ethyl iodide is stabilized by copper turnings. Copper scavenges free iodine, preventing autocatalytic decomposition.
Headspace Argon/NitrogenOxygen promotes radical formation. Always backfill with inert gas after use.
Visualizing Degradation Pathways

The following diagram illustrates the two main enemies of your reagent: Light (Storage failure) and Water (Operational failure).

degradation_pathways EtI Iodoethane-2-13C (Reagent) Light UV Light / Heat EtI->Light Homolytic Cleavage Water Moisture (H2O) + Base EtI->Water SN2 Substitution Radical Ethyl Radical + I• Light->Radical EtOH Ethanol-2-13C (Hydrolysis Product) Water->EtOH HI HI Acid (Catalyst Poison) Water->HI I2 Free Iodine (I2) (Yellow/Brown Color) Radical->I2 Dimerization

Figure 1: Degradation pathways. The upper path (Yellowing) is reversible with Copper. The lower path (Hydrolysis) is irreversible.

Operational Protocols (The "Dry Chain")

Hydrolysis during the reaction is the most common cause of low yield. The reaction is typically an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 substitution.[1] If water is present, it competes with your substrate.
Protocol A: Solvent & Base Selection

Rule: Never assume "Anhydrous" solvents from a bottle are dry enough for isotope work.

  • Solvent Choice:

    • Preferred: DMF, DMSO, Acetonitrile (Polar Aprotic). These accelerate

      
       reactions but are hygroscopic .
      
    • Drying: Store over activated 3Å or 4Å Molecular Sieves for 24 hours prior to use.

  • Base Choice:

    • Risk:[2][3] Bases like NaOH or KOH are hygroscopic and introduce water.

    • Recommendation: Use Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
    • Pre-treatment:[4][5][6] Flame-dry or oven-dry the base before adding it to the reaction vessel.

Protocol B: The Inert Transfer Method

Do not pour the reagent. Volatility leads to concentration errors, and atmospheric moisture enters the bottle.

transfer_workflow cluster_prep Phase 1: Preparation cluster_transfer Phase 2: Transfer Step1 Equilibrate Reagent to 0°C (Reduce Volatility) Step2 Purge Reaction Vessel (N2/Ar Balloon) Step1->Step2 Step3 Insert Syringe through Septum Step2->Step3 Step4 Draw Reagent + Inert Gas Volume Step3->Step4 Avoid Vacuum Formation Step5 Inject into Reaction Mix Step4->Step5 Dropwise Addition

Figure 2: Inert Transfer Workflow to minimize atmospheric exposure.

Troubleshooting & FAQs

Q1: The reagent has turned yellow/brown. Is it hydrolyzed?

Diagnosis: No, this is likely Iodine (


) release  due to light exposure, not hydrolysis.
Impact:  Free iodine is an oxidant but does not necessarily mean the ethyl group is lost.
Fix: 
  • Check for the presence of the Copper stabilizer (usually a wire or turnings at the bottom).

  • If the copper is black (coated in CuI), the stabilizer is exhausted.

  • Action: You can still use the reagent. If strict stoichiometry is required, wash a small aliquot with dilute sodium thiosulfate (though this introduces water—risky), or simply distill over fresh copper turnings if volume permits.

Q2: My yield is 40% lower than with unlabeled Ethyl Iodide. Why?

Diagnosis: This is often a Scale Effect , not an Isotope Effect.

  • Explanation: Unlabeled reactions are often run with excess reagent (1.5 - 2.0 equivalents). With labeled reagents, users often drop to 1.0 - 1.1 equivalents to save money.

  • The Hydrolysis Factor: At 1.0 equivalents, any loss to hydrolysis directly reduces yield. Fix:

  • Ensure the system is strictly anhydrous (flame-dried glassware).

  • Use 1.2 equivalents if affordable.

  • Add a "sacrificial" electrophile scavenger (like TMS-Cl) only if compatible with your nucleophile (advanced users only).

Q3: How do I confirm Hydrolysis occurred using NMR?

Diagnosis: Check the Proton (


) or Carbon (

) NMR of your crude mixture.
  • Intact Reagent (

    
    ):  Look for the quartet at 
    
    
    
    3.2 ppm (
    
    
    ) and triplet at
    
    
    1.8 ppm (
    
    
    ).
  • Hydrolysis Product (Ethanol-2-13C): The chemical shift moves significantly upfield/downfield depending on the solvent. In

    
    , Ethanol signals appear at 
    
    
    
    3.7 ppm (
    
    
    ) and
    
    
    1.2 ppm (
    
    
    ).
  • Key Indicator: A broad singlet around

    
     2-5 ppm indicates the hydroxyl proton (-OH), confirming water ingress.
    

References

  • Sigma-Aldrich. Iodoethane Product Specification & Stabilizer Information. (Accessed 2024).[7] Link

  • TCI Chemicals. Iodoethane (stabilized with Copper chip) Handling Guide. (Accessed 2024).[7] Link

  • Chemistry LibreTexts. Nucleophilic Substitution: The SN2 Mechanism. (Accessed 2024).[7] Link

  • University of California, Irvine (EHS). Safe Handling of Pyrophoric and Volatile Reagents. (Accessed 2024).[7] Link

Sources

Validation & Comparative

Definitive Guide: Interpreting 13C NMR Spectra of Iodoethane-2-13C Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of drug development and mechanistic elucidation, Iodoethane-2-13C (


) serves as a high-fidelity isotopic tracer. Unlike natural abundance reagents, this isotopologue provides a ~90-fold sensitivity enhancement for the terminal methyl carbon, allowing for rapid acquisition of quantitative data even at nanomolar concentrations.

This guide moves beyond basic spectral reading. It compares the performance of 2-13C labeling against natural abundance and 1-13C alternatives, explains the counter-intuitive "Heavy Atom Effect" inherent to iodine-containing precursors, and provides a validated protocol for monitoring ethylation reactions.

Technical Background: The Physics of the Probe

The Molecule and Labeling Architecture

Iodoethane-2-13C is ethyl iodide where the terminal methyl carbon is enriched with Carbon-13 (>99%).

  • Structure:

    
    
    
  • Label Position:

    
    -carbon (relative to Iodine).
    
  • Spin System: The labeled methyl carbon (

    
    C, Spin 1/2) is coupled to its attached protons (
    
    
    
    H, Spin 1/2) but effectively decoupled from the adjacent methylene carbon (
    
    
    C, Spin 0) due to the low natural abundance of
    
    
    C at the C1 position.[1]
The Heavy Atom Effect (Spin-Orbit Coupling)

A critical interpretation trap with iodo-alkanes is the Heavy Atom Effect . Unlike electronegative atoms (O, Cl, F) that deshield the


-carbon (shifting it downfield/higher ppm), Iodine exerts a massive shielding effect  due to relativistic spin-orbit coupling.
  • 
    -Carbon (C1, CH2-I):  Appears significantly upfield, often near -5 to 5 ppm .
    
  • 
    -Carbon (C2, CH3):  The labeled position. It is less affected by the iodine shielding and appears in the typical alkane range (15–25 ppm ).
    

Analyst Note: Do not mistake the low-frequency signal of the CH2-I group for an impurity or calibration error. It is a signature of the iodine substituent.[1]

Comparative Performance Analysis

This section objectively compares Iodoethane-2-13C against its primary alternatives in experimental workflows.

Table 1: Performance Matrix
FeatureIodoethane-2-13C (Recommended)Natural Abundance EtI Iodoethane-1-13C (Alternative)
Sensitivity (SNR) High (100% relative) Low (~1.1% relative)High (100% relative)
Acquisition Time Seconds (Single scan often sufficient)Hours (Requires >8000 scans for eq. SNR)Seconds
Spectral Region Clean (15-25 ppm). Few interfering signals.Crowded. Overlaps with solvent/impurity noise.Complex . -5 to 5 ppm region often overlaps with silicone grease or TMS.
Mechanistic Utility Excellent for tracking alkyl chain terminus.Limited. Hard to distinguish from endogenous ethyls.Good for tracking bond formation site directly.
Coupling (

)
~127 Hz (Quartet in coupled mode)Not easily resolved~150 Hz (Triplet in coupled mode)
Sensitivity & Time Efficiency

The theoretical signal gain is proportional to the enrichment factor (


).
Since Signal-to-Noise Ratio (SNR) scales with the square root of scans (

), achieving the same SNR with natural abundance material requires:

Impact: A spectrum that takes 1 minute with Iodoethane-2-13C would take ~5.6 days with natural abundance EtI.

Experimental Protocol: Monitoring Phenol Ethylation

This protocol validates the use of Iodoethane-2-13C to monitor the synthesis of Phenetole (Ethoxybenzene), a common model for drug etherification.

Reaction Scheme


Workflow Diagram

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Analysis Start Dissolve Phenol (1.0 eq) in Acetone Base Add K2CO3 (1.5 eq) Start->Base Add_Label Add Iodoethane-2-13C (1.1 eq) Base->Add_Label Reflux Reflux 60°C (2-4 Hours) Add_Label->Reflux Sample Aliquot 50 uL Reflux->Sample NMR 13C NMR Acquisition (Proton Decoupled) Sample->NMR

Figure 1: Workflow for 13C-labeled ethylation monitoring.[2][3]

NMR Acquisition Parameters
  • Instrument: 400 MHz (100 MHz for 13C) or higher.

  • Solvent:

    
     (Common) or Acetone-
    
    
    
    (for in-situ monitoring).
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. (Methyl carbons relax relatively slowly; ensure sufficient D1 for quantitative integration).

  • Scans (NS): 4 to 16 scans are sufficient for enriched samples.

Data Interpretation Guide

Spectral Shift Analysis

Upon reaction, the chemical environment of the ethyl group changes drastically. The iodine (shielding) is replaced by oxygen (deshielding).

CompoundCarbon PositionChemical Shift (

)
Multiplicity (Decoupled)Multiplicity (Coupled)
Precursor (EtI-2-13C)Methyl (

CH

)
18.0 - 21.0 ppm SingletQuartet (

Hz)
Methylene (CH

-I)
-5.0 - 2.0 ppmSilentSilent
Product (Phenetole)Methyl (

CH

)
14.0 - 15.0 ppm SingletQuartet (

Hz)
Methylene (O-CH

)
63.0 - 64.0 ppmSilentSilent

*Silent in 2-13C enriched experiments unless natural abundance background is integrated.

Key Diagnostic:

  • Disappearance: The signal at ~19 ppm decreases.

  • Appearance: A new intense singlet appears at ~14.5 ppm.

  • Shift Logic: Counter-intuitively, the methyl signal moves upfield (lower ppm) from ~19 to ~14 ppm. This is because the

    
    -effect of Iodine (deshielding on the methyl) is removed, and while Oxygen is electronegative, its effect decays rapidly across bonds. The direct removal of the heavy atom environment is the dominant factor.
    
Signal Splitting Logic (Coupled Spectra)

If you run a proton-coupled experiment (e.g., to confirm the number of attached protons), the


C signal will split.

Figure 2: Coupling tree for the methyl carbon (


CH

) showing the 1:3:3:1 quartet formation.

Troubleshooting & Tips

  • "Ghost" Peaks at -290 ppm: If you use

    
     or other poly-iodo precursors, shifts can be extremely negative. For mono-iodoethane, expect the 
    
    
    
    -carbon near 0 ppm.
  • Solvent Overlap: In

    
    , the solvent triplet is at 77.0 ppm. This is far from your region of interest (14-25 ppm), making 
    
    
    
    an excellent choice.
  • Integration Errors: Ensure the relaxation delay (

    
    ) is at least 
    
    
    
    . Methyl carbons have longer relaxation times than methylene carbons. For quantitative yield calculations, use
    
    
    or add a relaxation agent like Cr(acac)
    
    
    .

References

  • Reich, H. J. (2023). 13C Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison. Link

  • Doc Brown's Chemistry. (2022). Interpreting the C-13 NMR spectrum of iodoethane. Link

  • Kaupp, M., et al. (2004). Relativistic Heavy-Atom Effects on NMR Chemical Shifts. Chemical Reviews, 104(9), 4125–4150. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Iodoethane and Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), serve as a molecular fingerprint, offering profound insights into a compound's architecture. This guide provides an in-depth comparative analysis of the EI mass spectrometry fragmentation patterns of iodoethane and its stable isotope-labeled counterpart, iodoethane-2-13C. Understanding the subtle yet significant shifts in fragmentation pathways due to isotopic labeling is crucial for unambiguous identification in tracer studies, metabolic profiling, and quantitative analyses.

This document will delve into the mechanistic underpinnings of the fragmentation of these two compounds, supported by experimental data for iodoethane and a reasoned, predictive analysis for iodoethane-2-13C. We will explore the causality behind the observed fragment ions and present the information in a clear, comparative format.

The Foundation: Electron Ionization and Haloalkane Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.[1][2] For haloalkanes, the carbon-halogen bond is often the weakest, making its cleavage a primary fragmentation route.[3]

In iodoethane, the C-I bond is the most labile, predisposing it to specific fragmentation patterns. The lone pair electrons on the iodine atom are typically the first to be ejected by the high-energy electrons in the EI source, initiating the fragmentation cascade.[4]

Fragmentation Pattern of Iodoethane (CH₃CH₂I)

The mass spectrum of iodoethane is characterized by several key fragments. The molecular ion ([CH₃CH₂I]⁺•) is observed at a mass-to-charge ratio (m/z) of 156 and is also the base peak, indicating its relative stability compared to other fragment ions.[5][6]

The primary fragmentation pathways include:

  • α-cleavage: The most facile fragmentation is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical and the formation of an ethyl cation ([CH₃CH₂]⁺) at m/z 29.[3][7]

  • Loss of an ethyl radical: Cleavage of the C-C bond can lead to the formation of an iodine cation ([I]⁺) at m/z 127.[5]

  • Loss of a methyl radical: Fragmentation can also involve the loss of a methyl radical to form the [CH₂I]⁺ ion at m/z 141.[5]

  • Hydrogen loss: The ethyl cation at m/z 29 can further lose a hydrogen atom to form an ion at m/z 28.[5]

The following Graphviz diagram illustrates the major fragmentation pathways of iodoethane.

G M [CH₃CH₂I]⁺• m/z 156 F1 [CH₃CH₂]⁺ m/z 29 M->F1 - I• F2 [I]⁺ m/z 127 M->F2 - •CH₂CH₃ F3 [CH₂I]⁺ m/z 141 M->F3 - •CH₃ F4 [C₂H₄]⁺• m/z 28 F1->F4 - H•

Caption: Major fragmentation pathways of Iodoethane under Electron Ionization.

Predicted Fragmentation Pattern of Iodoethane-2-13C (CH₃¹³CH₂I)

For iodoethane-2-13C, the presence of a carbon-13 isotope at the second carbon position will result in a predictable mass shift for any fragment containing this labeled carbon.[8] The molecular weight of iodoethane-2-13C is 156.96 g/mol , leading to a molecular ion peak at m/z 157.[9]

The predicted fragmentation pathways are analogous to those of unlabeled iodoethane:

  • Molecular Ion: The molecular ion ([CH₃¹³CH₂I]⁺•) will be observed at m/z 157.

  • α-cleavage: The loss of an iodine radical will result in a ¹³C-labeled ethyl cation ([CH₃¹³CH₂]⁺) at m/z 30.

  • Loss of an ethyl radical: The cleavage of the C-¹³C bond will result in an iodine cation ([I]⁺) at m/z 127, as this fragment does not contain the labeled carbon.

  • Loss of a methyl radical: The loss of the unlabeled methyl radical will lead to a ¹³C-labeled iodomethyl cation ([¹³CH₂I]⁺) at m/z 142.

  • Hydrogen loss: The labeled ethyl cation at m/z 30 can lose a hydrogen atom to form an ion at m/z 29.

The following Graphviz diagram illustrates the predicted major fragmentation pathways of iodoethane-2-13C.

G M [CH₃¹³CH₂I]⁺• m/z 157 F1 [CH₃¹³CH₂]⁺ m/z 30 M->F1 - I• F2 [I]⁺ m/z 127 M->F2 - •¹³CH₂CH₃ F3 [¹³CH₂I]⁺ m/z 142 M->F3 - •CH₃ F4 [¹³C₂H₄]⁺• m/z 29 F1->F4 - H•

Caption: Predicted fragmentation pathways of Iodoethane-2-13C under Electron Ionization.

Comparative Analysis of Fragmentation Patterns

The key differentiator in the mass spectra of iodoethane and iodoethane-2-13C is the 1 Dalton mass shift for fragments retaining the ¹³C label. This predictable shift is invaluable for distinguishing between the labeled and unlabeled species in a mixture.

Fragment IonIodoethane (m/z)Iodoethane-2-13C (m/z)Mass Shift (Da)
Molecular Ion 156157+1
[C₂H₅]⁺ / [¹³CCH₅]⁺ 2930+1
[I]⁺ 1271270
[CH₂I]⁺ / [¹³CH₂I]⁺ 141142+1
[C₂H₄]⁺• / [¹³CCH₄]⁺• 2829+1

Experimental Protocol for Mass Spectrometry Analysis

The following outlines a standard protocol for acquiring electron ionization mass spectra of iodoethane and its isotopically labeled analog.

1. Sample Preparation:

  • Prepare dilute solutions of iodoethane and iodoethane-2-13C in a volatile solvent such as methanol or acetonitrile. A typical concentration is in the range of 10-100 µg/mL.

2. Instrument Parameters:

  • Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) is ideally suited for this analysis.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 20-200 to ensure capture of all relevant fragment ions.

3. Gas Chromatography (for GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on sample concentration.

  • Temperature Program: An initial oven temperature of 40°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 150-200°C.

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum for each compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the fragmentation pattern of iodoethane-2-13C to that of iodoethane to confirm the expected mass shifts.

This self-validating system relies on the consistent and predictable nature of mass spectrometry. The analysis of the unlabeled iodoethane provides a reference fragmentation pattern. The subsequent analysis of iodoethane-2-13C under identical conditions should yield a spectrum where specific peaks are shifted by +1 Da, confirming the presence and position of the isotopic label.

Conclusion

The comparative analysis of the mass spectrometry fragmentation patterns of iodoethane and iodoethane-2-13C demonstrates the power of isotopic labeling in conjunction with mass spectrometry. The predictable 1 Dalton mass shifts in fragments containing the ¹³C isotope provide an unambiguous method for tracking labeled molecules in complex biological and chemical systems. This guide provides the foundational knowledge and a practical experimental framework for researchers and scientists to confidently identify and differentiate between these compounds, thereby enhancing the precision and reliability of their analytical workflows.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Dantus, M., & Lozovoy, V. V. (2024). Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 57(4), 455–465. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • UC Davis Chem. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • National Institute of Standards and Technology. (n.d.). Ethane, iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, iodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Christen, W., & Even, U. (1999). Chemical reactions induced by cluster impact I. (CH3I)(n)(-)--> I-2(-). The Journal of Chemical Physics, 110(22), 10741-10748. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodoethane. PubChem. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, iodo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Researcher's Guide to Isotopic Reactivity: Iodoethane-2-¹³C vs. Unlabeled Ethyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the broader chemical sciences, understanding the subtle factors that influence reaction rates and mechanisms is paramount. The use of isotopically labeled compounds, such as Iodoethane-2-¹³C, offers a powerful tool for elucidating reaction pathways and kinetics. This guide provides an in-depth comparison of the reactivity of Iodoethane-2-¹³C and its unlabeled counterpart, ethyl iodide, grounded in the principles of kinetic isotope effects (KIEs) and supported by established experimental methodologies.

The Decisive Factor: Understanding the Carbon-13 Kinetic Isotope Effect

The primary difference in reactivity between Iodoethane-2-¹³C and unlabeled ethyl iodide stems from the kinetic isotope effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes.[1] In this case, we are substituting a carbon-12 atom with a heavier carbon-13 atom.

The underlying principle of the KIE lies in the vibrational energy of chemical bonds. A bond containing a heavier isotope, such as ¹³C, has a lower zero-point vibrational energy than the same bond with a lighter isotope (¹²C).[2] Consequently, more energy is required to break the bond involving the heavier isotope, leading to a higher activation energy for the reaction and, therefore, a slower reaction rate.

For carbon-13, this effect is significantly smaller than for heavier isotopes like deuterium. While replacing hydrogen with deuterium can slow a reaction by a factor of 6-10, the substitution of ¹²C with ¹³C typically results in a rate change of only a few percent.[1] Despite its subtlety, this difference is measurable and provides invaluable insight into the transition state of a reaction.

Theoretical Reactivity Comparison: An SN2 Perspective

Iodoethane is a primary alkyl halide that readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step.[3][4] The rate of this reaction is dependent on the concentrations of both the substrate (iodoethane) and the nucleophile.[4][5]

In the context of the SN2 reaction of iodoethane, the bond between the α-carbon (C1) and the iodine atom is broken in the rate-determining step. When Iodoethane-2-¹³C is used, the isotopic substitution is at the β-carbon (C2), not the carbon directly involved in bond breaking. This results in a secondary kinetic isotope effect . Secondary KIEs are typically smaller than primary KIEs, where the isotopic substitution is at the site of bond cleavage.[6]

However, if we consider Iodoethane-1-¹³C, the isotopic label is at the α-carbon. In this scenario, we would observe a primary kinetic isotope effect . For a typical SN2 reaction, the ¹²C-containing compound will react slightly faster than the ¹³C-labeled compound. This is because the C-I bond is being broken in the transition state. The magnitude of the ¹³C KIE in SN2 reactions is generally small but significant, providing a signature for this mechanism. For instance, the SN2 reaction of methyl bromide with cyanide exhibits a ¹³C KIE of 1.082 ± 0.008, meaning the ¹²C-containing molecule reacts 8.2% faster than the ¹³C-labeled one.[1] It is reasonable to expect a KIE of a similar magnitude for the SN2 reaction of iodoethane.

In contrast, a unimolecular nucleophilic substitution (SN1) reaction, which proceeds through a carbocation intermediate, would exhibit a different KIE profile. The ¹³C KIE for an SN1 reaction is typically close to unity or slightly inverse, as the hybridization of the carbon atom changes from sp³ to sp² in the rate-determining step.[2][7]

Visualizing the SN2 Reaction and the Origin of the KIE

To better understand the SN2 mechanism and the energetic differences leading to the kinetic isotope effect, the following diagrams are provided.

SN2_Mechanism cluster_unlabeled Unlabeled Ethyl Iodide (¹²C) cluster_labeled Iodoethane-2-¹³C reactant Nu⁻ + H₃C-¹²CH₂-I transition_state [Nu···CH₂(¹²CH₃)···I]⁻ reactant->transition_state Rate-determining step product Nu-CH₂-¹²CH₃ + I⁻ transition_state->product reactant_labeled Nu⁻ + H₃C-¹³CH₂-I transition_state_labeled [Nu···CH₂(¹³CH₃)···I]⁻ reactant_labeled->transition_state_labeled Slightly higher activation energy product_labeled Nu-CH₂-¹³CH₃ + I⁻ transition_state_labeled->product_labeled

Caption: SN2 reaction mechanism for unlabeled and ¹³C-labeled ethyl iodide.

KIE_Energy_Profile R_unlabeled Reactants (¹²C) TS_unlabeled Transition State (¹²C) R_unlabeled->TS_unlabeled ΔG‡ (¹²C) R_labeled Reactants (¹³C) TS_labeled Transition State (¹³C) R_labeled->TS_labeled ΔG‡ (¹³C) P_unlabeled Products (¹²C) TS_unlabeled->P_unlabeled P_labeled Products (¹³C) TS_labeled->P_labeled

Caption: Energy profile illustrating the higher activation energy for the ¹³C-labeled reactant.

Experimental Validation: Measuring the Reactivity Difference

While theoretical principles provide a strong framework for predicting the difference in reactivity, experimental validation is crucial for quantitative comparison. The small magnitude of the ¹³C KIE necessitates highly precise analytical techniques.

Key Experimental Techniques:
  • Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful tool for measuring ¹³C KIEs at natural abundance or with enriched materials.[1] Specific techniques like quantitative single-pulse ¹³C NMR or more advanced methods like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed.[1][8]

  • Isotope Ratio Mass Spectrometry (IRMS): IRMS is another highly sensitive method for determining isotopic ratios. It can be used to measure the change in the ¹³C/¹²C ratio in either the reactant or the product as the reaction progresses.

Experimental Protocol: Determining the ¹³C KIE of an SN2 Reaction of Iodoethane

This protocol outlines a general procedure for measuring the ¹³C KIE of the reaction between iodoethane and a nucleophile (e.g., sodium azide) using quantitative ¹³C NMR.

1. Materials and Reagents:

  • Iodoethane (unlabeled)

  • Iodoethane-1-¹³C or Iodoethane-2-¹³C (depending on the desired KIE measurement)

  • Sodium azide (or other suitable nucleophile)

  • Anhydrous solvent (e.g., DMSO-d₆ for NMR monitoring)

  • Internal standard for NMR (e.g., tetramethylsilane)

2. Reaction Setup:

  • In a clean, dry NMR tube, dissolve a precise amount of the chosen iodoethane isotopologue and the internal standard in the deuterated solvent.

  • Acquire an initial ¹³C NMR spectrum (t=0) under quantitative conditions. This involves ensuring a long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) and a 90° pulse angle.[1]

  • Initiate the reaction by adding a precise amount of the nucleophile solution to the NMR tube.

3. Reaction Monitoring:

  • Acquire ¹³C NMR spectra at regular time intervals to monitor the disappearance of the iodoethane reactant and the appearance of the product.

  • Integrate the signals corresponding to a specific carbon in the reactant and product in each spectrum.

4. Data Analysis:

  • Determine the rate constant (k) for both the unlabeled (k₁₂) and the ¹³C-labeled (k₁₃) reactions by plotting the natural logarithm of the reactant concentration versus time. The slope of this line will be -k.

  • Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = k₁₂ / k₁₃ .

Workflow for KIE Determination

KIE_Workflow start Start: Prepare Reactants setup_unlabeled Reaction Setup: Unlabeled Iodoethane + Nucleophile start->setup_unlabeled setup_labeled Reaction Setup: Iodoethane-2-¹³C + Nucleophile start->setup_labeled monitor_unlabeled Monitor Reaction Progress (e.g., Quantitative NMR) setup_unlabeled->monitor_unlabeled monitor_labeled Monitor Reaction Progress (e.g., Quantitative NMR) setup_labeled->monitor_labeled calculate_k12 Calculate Rate Constant (k₁₂) monitor_unlabeled->calculate_k12 calculate_k13 Calculate Rate Constant (k₁₃) monitor_labeled->calculate_k13 calculate_kie Calculate KIE = k₁₂ / k₁₃ calculate_k12->calculate_kie calculate_k13->calculate_kie end End: Report KIE calculate_kie->end

Caption: Experimental workflow for determining the kinetic isotope effect.

Performance Comparison: Iodoethane-2-¹³C vs. Unlabeled Ethyl Iodide

FeatureUnlabeled Ethyl Iodide (¹²C)Iodoethane-2-¹³C (¹³C)
Relative Reactivity in SN2 Reactions HigherSlightly Lower
Reaction Rate Constant k₁₂k₁₃ (k₁₃ < k₁₂)
Kinetic Isotope Effect (KIE = k₁₂/k₁₃) N/AExpected to be slightly greater than 1
Activation Energy (Ea) LowerSlightly Higher
Application Standard ethylating agentMechanistic studies, kinetic analysis

Conclusion

The substitution of a ¹²C atom with a ¹³C atom in iodoethane leads to a measurable, albeit small, decrease in its reactivity in SN2 reactions. This phenomenon, the kinetic isotope effect, is a direct consequence of the difference in zero-point vibrational energies of the C-I bond. While for most synthetic applications this difference in reactivity is negligible, for researchers investigating reaction mechanisms and transition state structures, Iodoethane-2-¹³C and other isotopically labeled compounds are indispensable tools. The precise measurement of the ¹³C KIE can provide strong evidence for a particular reaction pathway and offers a deeper understanding of the fundamental principles governing chemical reactivity.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Wikipedia. (2023). Kinetic isotope effect. [Link]

  • Chemistry Stack Exchange. (2014). reaction mechanism - SN1 or SN2, the kinetic isotope effect. [Link]

  • Jacobsen, E. N., et al. (2018). Sensitive and Accurate ¹³C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society.
  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Determination of Small ²H and ¹³C Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society.
  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • Indian Academy of Sciences. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. [Link]

  • The Organic Chemistry Tutor. (2023, March 4). SN2 SN2 E1 E2 Reactions - Rate Law Expressions [Video]. YouTube. [Link]

  • Pete Punthasee. (2021, September 10). Lecture video Ch7 3 Kinetic of SN2 [Video]. YouTube. [Link]

  • ResearchGate. (2023). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. [Link]

  • ResearchGate. (2023). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. [Link]

Sources

A Comprehensive Guide to 1H-NMR Coupling Constant Analysis for Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H-NMR coupling constants for iodoethane specifically labeled with ¹³C at the C2 position (CH₃¹³CH₂I). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It delves into the theoretical underpinnings of the observed spectral features, offers practical guidance for obtaining high-quality data, and compares the spectrum of the labeled compound to its unlabeled counterpart.

The Significance of Isotopic Labeling in NMR Spectroscopy

In the realm of structural elucidation and mechanistic studies, isotopic labeling is a powerful technique. Replacing a nucleus with its NMR-active isotope, such as ¹²C with ¹³C, introduces new spin-spin coupling interactions that provide invaluable information about molecular connectivity and structure.[1] While the natural abundance of ¹³C is only about 1.1%, selective enrichment allows for the direct observation of carbon-proton couplings, which are otherwise not readily apparent in a standard ¹H-NMR spectrum.

Understanding the Spin System of Iodoethane-2-13C

The ¹H-NMR spectrum of unlabeled iodoethane is a classic example of a simple AX₃ spin system, where the methylene protons (-CH₂-) and the methyl protons (-CH₃) couple with each other.[2] The introduction of a ¹³C nucleus at the C2 position introduces additional heteronuclear couplings, creating a more complex and informative spin system.

The key interactions to consider in iodoethane-2-¹³C are:

  • Three-bond homonuclear coupling (³JHH): The coupling between the methylene and methyl protons.

  • One-bond heteronuclear coupling (¹JCH): The coupling between the ¹³C nucleus and the directly attached methylene protons.

  • Two-bond heteronuclear coupling (²JCH): The coupling between the ¹³C nucleus and the methyl protons.

Below is a diagram illustrating these key coupling interactions.

G cluster_0 Iodoethane-2-13C cluster_1 Coupling Network C1 C1 (CH₃) C2 ¹³C2 (¹³CH₂) C1->C2 H1a H C1->H1a H1b H C1->H1b H1c H C1->H1c I I C2->I H2a H C2->H2a H2b H C2->H2b JCH1 ¹J(¹³C,H) C2->JCH1 JCH2 ²J(¹³C,H) C2->JCH2 H1a->JCH2 JHH ³JHH H1b->JHH H1b->JCH2 H1c->JCH2 H2a->JHH H2a->JCH1 H2b->JCH1

Caption: Spin-spin coupling network in Iodoethane-2-¹³C.

Analysis of the ¹H-NMR Spectrum

The ¹H-NMR spectrum of iodoethane-2-¹³C will exhibit significant differences compared to its unlabeled counterpart due to the additional ¹³C-H couplings.

The Methylene (-¹³CH₂I) Signal

In unlabeled iodoethane, the methylene signal is a quartet due to coupling with the three methyl protons (n+1=4).[2] In iodoethane-2-¹³C, each of these four lines will be further split into a doublet by the one-bond coupling to the ¹³C nucleus. This results in a "quartet of doublets".

The Methyl (-CH₃) Signal

Similarly, the methyl signal in unlabeled iodoethane is a triplet due to coupling with the two methylene protons (n+1=3).[2] In the ¹³C-labeled molecule, each of these three lines will be further split into a doublet by the two-bond coupling to the ¹³C nucleus, resulting in a "triplet of doublets".

Comparison of Coupling Constants: Iodoethane vs. Iodoethane-2-¹³C

Coupling ConstantNuclei InvolvedExpected Value (Hz)Experimental Value (Iodoethane) (Hz)Notes
³JHH H-C-C-H6-8[3]7.446[4] or 7.6[4]The vicinal proton-proton coupling. This value is expected to be largely unaffected by the isotopic substitution.
¹J(¹³C,H) ¹³C -H 125-150[5]Not available for iodoethane-2-¹³CThis one-bond coupling will be the largest of the heteronuclear couplings. The presence of the electronegative iodine atom is expected to increase this value compared to ethane.
²J(¹³C,H) ¹³C-C-H -5 to +5Not available for iodoethane-2-¹³CThis two-bond coupling is typically smaller than ¹JCH and can be positive or negative.

Experimental Protocol for High-Resolution ¹H-NMR Analysis

Acquiring a high-quality, well-resolved ¹H-NMR spectrum is paramount for accurate coupling constant analysis. The following protocol outlines a self-validating system for achieving this.

Step 1: Sample Preparation
  • Analyte Purity: Ensure the iodoethane-2-¹³C sample is of high purity to avoid signals from impurities that could complicate spectral analysis.

  • Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃), to minimize the residual proton signal of the solvent.[6]

  • Concentration: Prepare a solution of approximately 5-20 mg of iodoethane-2-¹³C in 0.6-0.7 mL of the deuterated solvent.[7]

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]

  • Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Step 2: Spectrometer Setup and Data Acquisition

The following workflow provides a logical sequence for obtaining a high-resolution spectrum.

G cluster_workflow NMR Acquisition Workflow Sample 1. Insert Sample Lock 2. Lock on Deuterium Signal Sample->Lock Establish field stability Shim 3. Shim for Homogeneity Lock->Shim Optimize magnetic field Tune 4. Tune and Match Probe Shim->Tune Optimize RF transmission Acquire 5. Acquire FID Tune->Acquire Collect time-domain signal Process 6. Process Data (FT, Phasing, Baseline) Acquire->Process Convert to frequency domain Analyze 7. Analyze Spectrum Process->Analyze Extract parameters

Caption: Standard workflow for ¹H-NMR data acquisition.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures field-frequency stability during the experiment.

  • Shimming: Carefully shim the magnetic field to achieve high homogeneity. This is crucial for obtaining sharp lines and accurate measurement of coupling constants. An improperly shimmed magnet will result in broad, distorted peaks.

  • Tuning and Matching: Tune and match the probe to the correct frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Set the spectral width to adequately cover all proton signals.

    • Use a sufficient number of data points to ensure high digital resolution.

    • Employ a sufficient relaxation delay to allow for full magnetization recovery between scans, ensuring accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Step 3: Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Coupling Constant Measurement: Accurately pick the peaks of the multiplets and measure the frequency difference between the split lines to determine the coupling constants in Hertz (Hz).

Alternative Analytical Approaches

While high-resolution 1D ¹H-NMR is the most direct method for analyzing these coupling constants, other NMR techniques can provide complementary or more precise information, especially in cases of spectral overlap.

  • ¹³C-NMR (Proton-Coupled): A proton-coupled ¹³C spectrum will show the ¹³C signals split by the attached protons. The C1 carbon will appear as a quartet due to coupling with the three methyl protons, and the C2 carbon will appear as a triplet due to coupling with the two methylene protons. This directly provides the ¹JCH values.[9][10]

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): Can be used to correlate the ¹H and ¹³C signals, confirming which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Can be used to observe long-range C-H couplings, providing an alternative method for measuring ²JCH.[11]

Conclusion

The ¹H-NMR spectrum of iodoethane-2-¹³C provides a rich tapestry of information that goes beyond simple chemical shift data. A thorough analysis of the coupling constants allows for the unambiguous confirmation of the molecular structure and provides a deeper understanding of the electronic environment of the nuclei. By following a rigorous experimental protocol, researchers can obtain high-quality spectra that yield precise and accurate coupling constant values. This guide serves as a comprehensive resource for scientists and professionals in drug development and related fields, enabling them to leverage the power of isotopic labeling in their NMR-based structural analyses.

References

  • UCL Faculty of Mathematical & Physical Sciences. (n.d.). Measurements of J(C,H)-couplings. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of iodoethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of iodoethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of iodoethane C2H5I CH3CH2I low/high resolution analysis. Retrieved from [Link]

  • Gabriele, B. (2019). Solid-state NMR Spectroscopy of Iodine(I) Complexes. ResearchGate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Parker, D. (2009). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Progress in Nuclear Magnetic Resonance Spectroscopy, 55(3), 207-238.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.17: 16-12 Nuclear Magnetic Resonance Spectroscopy - Extra Details. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pelton, J. G., & Wemmer, D. E. (1995). Heteronuclear NMR pulse sequences applied to biomolecules. Annual review of biophysics and biomolecular structure, 24(1), 139-169.
  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.

Sources

determining isotopic purity of Iodoethane-2-13C via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic purity determination of Iodoethane-2-


C  (

CH

CH

I) is a critical quality control step in the synthesis of labeled pharmaceuticals and metabolic tracers. While Nuclear Magnetic Resonance (NMR) is the definitive tool for structural elucidation and regiochemistry (confirming the label is at the C2 position), Gas Chromatography-Mass Spectrometry (GC-MS) is the industry "gold standard" for quantifying isotopic enrichment (Atom % Excess) due to its superior sensitivity and ability to directly measure mass isotopologues.

This guide objectively compares these methodologies, providing a validated GC-MS protocol for researchers requiring high-precision enrichment data.

Executive Summary: The Verdict

FeatureGC-MS (Recommended for Purity) qNMR (Recommended for Structure)
Primary Output Isotopic Enrichment (%) (e.g., 99.1 atom %

C)
Regiochemical Purity (e.g., Label at C2 vs. C1)
Sensitivity High (Picogram range)Low (Milligram range)
Precision Excellent (<0.5% RSD)Moderate (1-2% RSD)
Sample Req. < 1 µL (Volatile compatible)~500 µL (Solvent interference issues)
Cost/Run LowHigh (Instrument time/Solvents)

Recommendation: Use GC-MS for routine batch release and quantitative enrichment calculation. Use


C-NMR  once during process development to validate synthetic pathways and ensure no "scrambling" of the label between C1 and C2 positions.

Part 1: Technical Background

Target Molecule: Iodoethane-2-


C
  • Formula:

    
    CH
    
    
    
    CH
    
    
    I
  • Molecular Weight: 157.95 g/mol (Labeled) vs. 155.96 g/mol (Unlabeled).

  • Key Challenge: Distinguishing the labeled product (M+1) from the natural abundance isotopologues of unlabeled iodoethane.

In alkylation reactions, using <99% enriched reagents dilutes the isotopic signature of the final drug candidate, potentially ruining downstream metabolic flux studies or quantitative proteomics assays.

Part 2: Methodology A – GC-MS (The Gold Standard)

GC-MS utilizes Electron Ionization (EI) to fragment the molecule.[1] For iodoethane, the molecular ion (


) is often weak due to the labile C-I bond, making the ethyl fragment (

, m/z 29) the primary diagnostic ion.
The Principle
  • Unlabeled Iodoethane (

    
    C
    
    
    
    H
    
    
    I):
    Produces a base fragment at m/z 29 (
    
    
    CH
    
    
    
    
    CH
    
    
    ).
  • Labeled Iodoethane-2-

    
    C (
    
    
    
    CH
    
    
    CH
    
    
    I):
    Produces a shifted base fragment at m/z 30 (
    
    
    CH
    
    
    CH
    
    
    ).

By monitoring the ratio of m/z 30 to m/z 29, we calculate the enrichment, correcting for the natural abundance of


C (1.1%) in the unlabeled fraction.
Validated Experimental Protocol

Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS). Column: DB-624 or ZB-624 (30 m x 0.25 mm, 1.4 µm film) – optimized for volatile halocarbons.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dilute 10 µL of Iodoethane-2-

      
      C in 1.5 mL of Pentane  (HPLC Grade).
      
    • Note: Do not use Dichloromethane (DCM) or Methanol as their solvent cut-off or reactivity can interfere.

  • GC Parameters:

    • Inlet: Split Mode (50:1 to 100:1). Temp: 200°C.

    • Oven: Isothermal 35°C for 5 min, then ramp 20°C/min to 150°C. (Iodoethane bp is ~72°C; isothermal ensures separation from solvent).

    • Carrier Gas: Helium @ 1.0 mL/min.

  • MS Parameters (SIM Mode):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • SIM Groups:

      • Group 1 (Ethyl Fragment): Monitor m/z 29.0 and 30.0 .[2]

      • Group 2 (Molecular Ion - Optional): Monitor m/z 156.0 and 157.0 .[2]

    • Dwell Time: 50-100 ms per ion.

Data Analysis & Calculation

To calculate Atom % Excess (APE):



  • 
     : Intensity of the labeled fragment.
    
  • 
     : Intensity of the unlabeled impurity.
    
  • 
     Correction : Accounts for the natural abundance of 
    
    
    
    C in the ethyl fragment (2 carbons
    
    
    1.1% = 2.2%). This prevents natural background from being counted as "labeled."

Part 3: Methodology B – NMR (The Structural Validator)

While GC-MS counts isotopes, NMR maps their location.

  • 
    C-NMR:  In Iodoethane-2-
    
    
    
    C, the signal for the methyl carbon (
    
    
    ~ -1 ppm) will be massively enhanced (singlet or doublet depending on coupling) compared to the methylene carbon (
    
    
    ~ 20 ppm).
  • 
    H-NMR:  The methyl protons will appear as a widely split doublet of triplets due to the large one-bond coupling constant (
    
    
    
    Hz) with the
    
    
    C label.
  • Limitation: Quantifying 99.0% vs 99.5% purity is difficult due to the relaxation time differences and lower signal-to-noise ratio of the impurity (unlabeled) peaks.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and analytical workflow for certifying Iodoethane-2-


C.

G Start Start: Iodoethane-2-13C Synthesis Batch Decision Primary Goal? Start->Decision Path_Enrichment Quantify Isotopic Enrichment (%) Decision->Path_Enrichment Batch Release Path_Structure Verify Label Position (Regiochemistry) Decision->Path_Structure R&D / Validation GCMS_Step GC-MS Analysis (EI Source, SIM Mode) Path_Enrichment->GCMS_Step NMR_Step 13C / 1H NMR (Structural Elucidation) Path_Structure->NMR_Step Data_GC Data: m/z 29 vs 30 Ratio GCMS_Step->Data_GC Data_NMR Data: J-Coupling & Chemical Shift NMR_Step->Data_NMR Calc Calculation: Correct for Natural Abundance (APE Formula) Data_GC->Calc Result_Pass PASS: >99 Atom % Excess & Correct Position Data_NMR->Result_Pass Confirmed C2 Calc->Result_Pass High Purity Result_Fail FAIL: Low Enrichment or Scrambling Calc->Result_Fail Low Purity

Figure 1: Decision matrix and analytical workflow for isotopic certification of Iodoethane-2-


C.

Part 5: Comparative Analysis Data

The following table summarizes experimental performance metrics based on standard application data.

MetricGC-MS (SIM Mode)

H-NMR (300 MHz)

C-NMR (Quantitative)
Limit of Detection (LOD) < 0.1% Unlabeled Impurity~1-2% Unlabeled Impurity~5% Unlabeled Impurity
Sample Volume 1 µL (diluted 1:100)600 µL (neat or in CDCl

)
600 µL (high conc. req.)
Analysis Time 15 minutes10-30 minutes1-12 hours (for quant.)
Interference Minimal (Chromatographic separation)Solvent peaks can overlapRelaxation delays affect quant.
Cost Efficiency High MediumLow

Scientific Insight: For Iodoethane, GC-MS is superior because the molecule is volatile. In NMR, the volatility of iodoethane can lead to concentration changes during the long acquisition times required for quantitative


C-NMR, skewing results. GC-MS avoids this by using a sealed autosampler and short run times.

References

  • Meier-Augenstein, W. (2002). Stable isotope analysis of fatty acids by gas chromatography–isotope ratio mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Iodoethane (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • University of California, Davis. (2023). Compound Specific Analysis of Stable Isotopes: Protocols for GC-MS. UC Davis Stable Isotope Facility. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quality Control of Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount. Iodoethane-2-13C, a vital building block in synthetic chemistry and tracer in metabolic studies, is no exception. Its utility is directly proportional to its chemical and isotopic purity. This guide provides an in-depth comparison of the essential quality control (QC) methods for synthesized Iodoethane-2-13C, offering field-proven insights and detailed experimental protocols to ensure the validity of your research.

The Criticality of Quality Control for Iodoethane-2-13C

Iodoethane-2-13C ([¹³CH₃]CH₂I) is a specialized reagent where one of the two carbon atoms, specifically the methyl carbon, is replaced with the stable isotope carbon-13. This isotopic label allows researchers to trace the ethyl group through complex chemical reactions and biological pathways. The primary applications include mechanistic studies in organic chemistry and as a metabolic tracer in pharmaceutical research.

The quality of Iodoethane-2-13C is defined by three key parameters:

  • Identity: Confirmation that the compound is indeed iodoethane.

  • Chemical Purity: The percentage of the desired compound in the sample, free from starting materials, byproducts, or degradation products.

  • Isotopic Enrichment: The percentage of molecules in which the methyl carbon is ¹³C.

Failure to rigorously assess these parameters can lead to erroneous experimental results, jeopardizing research outcomes and drug development timelines. This guide will compare the primary analytical techniques for ensuring the quality of your Iodoethane-2-13C: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (GC and HPLC).

A Comparative Overview of Analytical Techniques

Each analytical technique offers a unique perspective on the quality of Iodoethane-2-13C. The choice of method, or more often the combination of methods, depends on the specific information required and the available instrumentation.

Analytical Technique Primary Application for Iodoethane-2-13C QC Strengths Limitations
¹³C NMR Spectroscopy Isotopic Enrichment & Identity- Directly observes the ¹³C nucleus. - Provides structural information. - Inherently quantitative under specific conditions (qNMR).- Lower sensitivity compared to MS. - Requires longer acquisition times for quantitative analysis.
¹H NMR Spectroscopy Identity & Chemical Purity- High sensitivity. - Provides detailed structural information. - Quantitative (qNMR) for purity assessment.- Indirectly assesses isotopic enrichment.
Mass Spectrometry (GC-MS) Identity, Chemical Purity & Isotopic Enrichment- High sensitivity and selectivity. - Provides molecular weight and fragmentation patterns. - Can separate volatile impurities.- Isotopic enrichment calculation can be complex. - Fragmentation may obscure isotopic information.
Gas Chromatography (GC-FID) Chemical Purity- Excellent for separating volatile impurities. - High quantitative accuracy for purity.- Does not provide structural or isotopic information.
High-Performance Liquid Chromatography (HPLC) Chemical Purity- Suitable for less volatile impurities. - High quantitative accuracy.- Iodoethane has a poor chromophore, may require derivatization or a universal detector. - Does not provide isotopic information.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isotopic Enrichment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For Iodoethane-2-13C, both ¹H and ¹³C NMR are indispensable.

¹³C NMR: Direct Measurement of Isotopic Enrichment

The key advantage of ¹³C NMR is its ability to directly observe the carbon skeleton of the molecule. In a ¹³C NMR spectrum of Iodoethane-2-13C, the signal corresponding to the labeled methyl carbon will be significantly enhanced compared to the signal from the methylene carbon, which has a natural abundance of ¹³C (approximately 1.1%).

Causality Behind Experimental Choices: To obtain accurate quantitative data for isotopic enrichment, the Nuclear Overhauser Effect (NOE) must be suppressed.[1] The NOE is the transfer of polarization from the abundant ¹H nuclei to the less abundant ¹³C nuclei during proton decoupling, which can artificially enhance the signal intensities of protonated carbons. For quantitative analysis, this effect must be eliminated to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei. This is achieved by using inverse-gated decoupling, where the proton decoupler is only switched on during the acquisition of the free induction decay (FID) and not during the relaxation delay.[1]

Experimental Protocol: Quantitative ¹³C NMR for Isotopic Enrichment

  • Sample Preparation: Accurately weigh approximately 50-100 mg of Iodoethane-2-13C and dissolve it in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: 0 to 50 ppm (to cover the expected chemical shifts of iodoethane).

      • Relaxation Delay (d1): 5 times the longest T₁ of the carbon nuclei. For small molecules like iodoethane, a d1 of 30-60 seconds is recommended to ensure full relaxation.

      • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (typically 64 or more).

  • Data Processing:

    • Apply a line broadening of 1-2 Hz to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals for the ¹³CH₃ and the CH₂I carbons.

  • Calculation of Isotopic Enrichment:

    • Isotopic Enrichment (%) = [Area(¹³CH₃) / (Area(¹³CH₃) + Area(CH₂I))] * 100

Note: This calculation assumes the signal for the unlabeled CH₂I carbon is at natural abundance (1.1%). A more precise calculation would involve comparing the integral of the ¹³CH₃ signal to that of an internal standard with a known ¹³C concentration.

¹H NMR: Assessing Chemical Purity and Confirming Identity

While ¹³C NMR directly measures isotopic enrichment, ¹H NMR is a rapid and sensitive method for confirming the identity and determining the chemical purity of Iodoethane-2-13C. The ¹H NMR spectrum of iodoethane is characterized by a quartet for the methylene protons and a triplet for the methyl protons. In the labeled compound, the signal for the methyl protons will appear as a doublet due to coupling with the adjacent ¹³C nucleus.

Experimental Protocol: ¹H NMR for Purity and Identity

  • Sample Preparation: Dissolve approximately 10-20 mg of Iodoethane-2-13C in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 0 to 10 ppm.

      • Relaxation Delay (d1): 5 seconds.

      • Number of Scans (ns): 8 to 16.

  • Data Processing and Analysis:

    • Integrate the signals corresponding to Iodoethane-2-13C and the internal standard.

    • The chemical purity can be calculated by comparing the integral of the analyte signals to the integral of the internal standard.

    • The presence of any impurity signals should be noted and, if possible, quantified.

Mass Spectrometry (MS): High Sensitivity for Purity and Isotopic Verification

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile compounds like iodoethane.

GC-MS for Identity, Purity, and Isotopic Enrichment

In a GC-MS analysis of Iodoethane-2-13C, the gas chromatograph separates the compound from any volatile impurities. The mass spectrometer then detects the molecular ion and its fragments. For unlabeled iodoethane (CH₃CH₂I), the molecular ion peak is at m/z 156.[2] For Iodoethane-2-13C ([¹³CH₃]CH₂I), the molecular ion peak will be at m/z 157.[3]

Causality Behind Experimental Choices: The choice of ionization technique is critical. Electron Ionization (EI) is commonly used for GC-MS and provides a reproducible fragmentation pattern that can be used for library matching to confirm the identity of the compound. The fragmentation pattern of iodoethane typically shows major fragments at m/z 127 (I⁺) and m/z 29 (CH₃CH₂⁺).[2] For the labeled compound, a fragment at m/z 30 ([¹³CH₃]CH₂⁺) would be expected. The relative intensities of the m/z 157 and m/z 156 peaks can be used to determine the isotopic enrichment.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of Iodoethane-2-13C in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

  • Instrument Setup:

    • GC System:

      • Injector: Split/splitless, with a split ratio of 50:1.

      • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

      • Oven Program: Start at 40°C for 2 minutes, then ramp to 150°C at 10°C/min.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 25 to 200.

  • Data Analysis:

    • Identify the peak corresponding to iodoethane in the total ion chromatogram (TIC).

    • Examine the mass spectrum of this peak to confirm the molecular ion at m/z 157 and the expected fragmentation pattern.

    • Integrate the peak areas of any impurities in the TIC to determine the chemical purity.

    • Calculate the isotopic enrichment by comparing the intensities of the molecular ion peaks at m/z 157 and m/z 156, correcting for the natural abundance of ¹³C in the unlabeled portion of the molecule.

Chromatographic Methods: The Workhorses for Purity Determination

While NMR and MS provide rich structural and isotopic information, chromatographic techniques are often the most accurate and precise methods for determining chemical purity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For a volatile compound like iodoethane, GC-FID is an excellent choice for purity analysis. The flame ionization detector is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector.

Experimental Protocol: GC-FID for Purity Assay

The sample preparation and GC conditions can be similar to those used for GC-MS. The FID signal is integrated, and the purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is generally used for less volatile compounds. While not the primary choice for iodoethane, it can be useful for detecting non-volatile impurities. A significant challenge is that iodoethane lacks a strong UV chromophore, making detection by standard UV-Vis detectors difficult. A refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be more suitable.

Experimental Protocol: HPLC for Non-Volatile Impurities

  • Sample Preparation: Dissolve a known concentration of Iodoethane-2-13C in the mobile phase.

  • Instrument Setup:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile and water.

    • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: The purity is determined by the area percent of the main peak.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for the key QC methods.

QC_Workflow_NMR cluster_NMR NMR Spectroscopy Workflow A Sample Preparation (Dissolve in CDCl3) B 13C NMR Acquisition (Inverse-gated decoupling) A->B C 1H NMR Acquisition (Standard pulse program) A->C D Data Processing (Integration) B->D C->D E Isotopic Enrichment Calculation D->E F Chemical Purity & Identity Confirmation D->F

Caption: Workflow for NMR-based quality control of Iodoethane-2-13C.

QC_Workflow_GCMS cluster_GCMS GC-MS Workflow A Sample Preparation (Dilute in solvent) B GC Separation (Volatile compounds) A->B C MS Detection (EI, Scan mode) B->C D Data Analysis (TIC and Mass Spectra) C->D E Purity, Identity & Isotopic Enrichment Assessment D->E

Caption: Workflow for GC-MS-based quality control of Iodoethane-2-13C.

Conclusion and Recommendations

A comprehensive quality control strategy for synthesized Iodoethane-2-13C should not rely on a single analytical technique. Instead, a multi-faceted approach is recommended to ensure the highest level of confidence in the material's identity, purity, and isotopic enrichment.

  • For definitive isotopic enrichment and structural confirmation, quantitative ¹³C NMR is the most authoritative method.

  • For routine and rapid assessment of chemical purity and identity, ¹H NMR and GC-FID are highly effective.

  • GC-MS provides a sensitive and specific method for simultaneous determination of identity, purity, and isotopic enrichment, making it a powerful all-in-one screening tool.

  • HPLC can be employed as a complementary technique to detect any non-volatile impurities that may not be amenable to GC analysis.

By implementing these robust quality control measures, researchers can proceed with their experiments, confident in the integrity of their isotopically labeled starting materials, which is the foundation of reliable and reproducible scientific discovery.

References

  • National Institute of Standards and Technology (NIST). Iodoethane in the NIST Chemistry WebBook. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • Hoffmann, E. de, & Stroobant, V.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Doc Brown's Chemistry. Mass spectrum of iodoethane. [Link]

  • Sigma-Aldrich. Iodoethane-2-13C Certificate of Analysis. (Example, not a specific live document)
  • Amerigo Scientific. Iodoethane-2-13C Product Page. [Link]

  • PubChem. Iodoethane-2-13C Compound Summary. [Link]

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • U.S. Food and Drug Administration. Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Iodoethane-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Stop. Before handling any waste, verify the following three parameters:

  • Isotope Status: Iodoethane-2-13C is a stable isotope labeled compound. It is NOT radioactive and must be disposed of as chemical hazardous waste, not radiological waste.

  • Segregation: This is a Halogenated Solvent . Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) or aqueous waste. Mixing significantly increases disposal costs and violates standard safety protocols.

  • Stability: Check for the presence of a stabilizer (typically Copper). If the liquid has turned dark brown/violet, free iodine may be present, increasing oxidative hazards.

Chemical Profile & Hazard Identification

To properly dispose of Iodoethane-2-13C, you must first understand its regulatory identity.[1][2] The


C label does not alter the chemical toxicity or flammability profile compared to unlabeled iodoethane (ethyl iodide), but it significantly increases the financial value, necessitating careful inventory management before disposal.
Technical Specifications
ParameterData
Chemical Name Iodoethane-2-13C (Ethyl Iodide-2-13C)
CAS Number 54073-41-5 (Labeled) / 75-03-6 (Unlabeled generic)
Physical State Colorless to light reddish-brown liquid
Flash Point ~53°C (127°F) - Flammable
Boiling Point 72°C
Density ~1.95 g/mL (Heavier than water)
Solubility Sparingly soluble in water; miscible with alcohol/ether
Key Hazards (GHS Classification)
  • Flammable Liquid (Category 3): Vapor/air mixtures are explosive above 53°C.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.[1] Narcotic effects possible.[3]

  • Sensitizer: Respiratory and skin sensitizer.[1]

  • Light/Moisture Sensitive: Decomposes to release toxic Iodine (

    
    ) gas and Hydrogen Iodide (HI).
    

Regulatory Framework (RCRA & DOT)

RCRA Waste Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), Iodoethane-2-13C must be characterized as follows:

  • Characteristic Waste: D001 (Ignitable).[4]

  • Listed Waste: It is not explicitly U-listed (unlike Methyl Iodide, U138). However, it must be treated as a toxic halogenated solvent.

  • Halogen Content: High iodine content classifies this strictly as Halogenated Waste .

DOT Transport Classification

When preparing for off-site disposal, the waste vendor will require a Department of Transportation (DOT) classification. While specific vendor profiles vary, the two most common assignments are:

  • Primary: UN 1993 , Flammable liquids, n.o.s.[3][5] (Ethyl Iodide), Class 3, PG III.[1][3]

  • Alternative (Toxic Focus): UN 2810 , Toxic, liquids, organic, n.o.s. (Ethyl Iodide), Class 6.1, PG III.[1]

Note: Always consult your institution's EHS officer or the specific waste vendor profile, as the presence of stabilizers or mixtures may alter the UN assignment.

Step-by-Step Disposal Protocol

Waste Segregation Logic

The most critical operational error is mixing halogenated and non-halogenated wastes. Halogenated wastes require high-temperature incineration (>1100°C) to prevent the formation of dioxins and furans, making them significantly more expensive to process.

SegregationLogic Start Waste Generation: Iodoethane-2-13C Check1 Is it mixed with Radioactive Isotopes? Start->Check1 RadioWaste DISPOSE AS: Mixed Waste (Rad + Chem) Contact RSO Immediately Check1->RadioWaste Yes Check2 Is it mixed with other solvents? Check1->Check2 No (Stable Isotope Only) Pure Pure/Stock Chemical Check2->Pure No Mixture Solvent Mixture Check2->Mixture Yes HaloStream DISPOSE AS: Halogenated Solvent Waste (High Temp Incineration) Pure->HaloStream High Iodine Content Check3 Does mixture contain >1-2% Halogens? Mixture->Check3 NonHalo DISPOSE AS: Non-Halogenated Solvent (Flammable) Check3->NonHalo No Check3->HaloStream Yes

Figure 1: Decision logic for segregating Iodoethane-2-13C waste streams. Note that even small amounts of ethyl iodide can contaminate a non-halogenated stream, forcing the entire volume to be treated as halogenated.

Containerization & Labeling[2]
  • Container Selection: Use Amber Glass bottles with PTFE-lined caps. Avoid metal containers (unless stainless steel) due to potential corrosion from free iodine. High-density polyethylene (HDPE) is acceptable for short-term waste storage but glass is preferred to monitor decomposition.

  • Add Stabilizer (Optional): If the waste will be stored for an extended period, ensure a copper chip is present to scavenge free iodine.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop of waste.

    • Constituents: List "Iodoethane-2-13C" (or Ethyl Iodide).[1][3]

    • Hazards: Check "Flammable" and "Toxic".

Neutralization (Bench-Scale Only)

For small residual amounts (<5 mL) in glassware:

  • Rinse glassware with ethanol.

  • Collect rinsate in the Halogenated Waste container.

  • Do NOT attempt to neutralize bulk quantities via hydrolysis without a specific, approved protocol, as this generates ethanol and hydroiodic acid (HI), creating a secondary corrosive hazard.

Spill Response Protocol

Iodoethane spills require immediate attention due to the density of the vapors (heavier than air) and potential for respiratory sensitization.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Major > 100 mL or Outside Fume Hood Assess->Major High Risk Minor < 100 mL and Inside Fume Hood Assess->Minor Low Risk Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Absorb Absorb with Vermiculite or Activated Carbon PPE->Absorb Collect Collect into Sealed Bag/Container Absorb->Collect Label Label as Halogenated Debris Collect->Label

Figure 2: Operational workflow for responding to Iodoethane-2-13C spills. Note: Standard paper towels are insufficient; use activated carbon or specific organic absorbents to suppress vapors.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12208634, Iodoethane-2-13C. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. (2023). Waste Pick-up: Chemical Waste Guidelines. Retrieved from [Link]

  • Moravek, Inc. (2024). How To Store And Dispose Of Radiolabeled Compounds (Stable Isotope Distinction). Retrieved from [Link]

Sources

Operational Guide: Safe Handling & Logistics for Iodoethane-2-13C

[1]

Executive Summary & Hazard Identification

Iodoethane-2-13C (Ethyl iodide-

Unlike radioactive isotopes (



is a stable isotope
1

Core Safety Directive: Treat this reagent as a "Precious Toxicant." Your protocols must simultaneously prevent personnel exposure (Safety) and reagent degradation/loss (Asset Protection).

Hazard Profile (GHS Classification)
  • H351: Suspected of causing cancer (Alkylating agent).[1]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][5]

  • Instability: Light-sensitive; degrades to liberate Iodine (

    
    ), causing reagent spoilage.[1]
    

Hierarchy of Controls & Engineering

Before selecting PPE, you must establish the engineering environment. PPE is the last line of defense, not the first.

  • Primary Containment (Fume Hood): All handling must occur within a certified chemical fume hood operating at a face velocity of 100–120 fpm.[1] The volatility of iodoethane (b.p. ~72°C) means vapors accumulate rapidly.

  • Light Exclusion: Iodoethane-2-13C degrades under UV/visible light.[1]

    • Protocol: Perform transfers in low light or use amber glassware wrapped in aluminum foil.[1]

  • Cold Handling: Chill the reagent bottle to 0–4°C before opening. This reduces vapor pressure, minimizing inhalation risk and material loss through evaporation.[1]

Personal Protective Equipment (PPE) Matrix

Critical Insight on Gloves: Standard nitrile gloves provide poor protection against small halogenated alkyls like iodoethane.[1] The small molecular size allows rapid permeation (often < 10 minutes).[1]

PPE Selection Table
PPE CategoryStandard RequirementAdvanced/High-Volume Requirement (>10 mL or >15 min)Scientific Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate Barrier: Inner: Silver Shield® / 4H® (Laminate)Outer: Nitrile (for dexterity)Halogenated alkanes permeate nitrile rapidly.[1] Laminate films offer >4-hour breakthrough protection.[1]
Eye Protection Chemical Splash Goggles (Indirect vented)Full Face Respirator (if outside hood)Volatile lachrymator; safety glasses do not seal against vapors.[1]
Body Protection Lab Coat (Cotton/Poly blend), closed frontChemical-Resistant Apron (Tychem® or similar)Prevents saturation of clothes in event of a spill.
Respiratory Fume Hood (Primary)NIOSH-approved respirator with Organic Vapor (OV) cartridgesOnly required for spill cleanup outside the hood.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate PPE based on the scale of your operation.

PPE_Selection_LogicStartStart: Handling Iodoethane-2-13CVolCheckVolume / Duration CheckStart->VolCheckSmallScale< 5mL AND < 10 minsVolCheck->SmallScaleLow RiskLargeScale> 5mL OR > 10 minsVolCheck->LargeScaleHigh RiskHoodCheckIs Fume Hood Available?SmallScale->HoodCheckLargeScale->HoodCheckStdPPEStandard PPE:Splash Goggles + Double Nitrile(Change outer glove every 15 mins)AdvPPEAdvanced PPE:Splash Goggles + Silver Shield® Liner+ Outer Nitrile GloveNoHoodSTOP WORKRespiratory Protection RequiredHoodCheck->NoHoodNoYesHoodProceed in HoodHoodCheck->YesHoodYesYesHood->StdPPESmall Scale PathYesHood->AdvPPELarge Scale Path

Caption: Logic flow for determining protective equipment based on exposure duration and reagent volume.

Operational Protocol: Step-by-Step

Phase A: Preparation & Stabilization
  • Copper Check: Ensure the reagent bottle contains a stabilizer (typically Copper wire/mesh).[1] This scavenges free iodine.[1] If the liquid is dark brown/purple, significant decomposition has occurred; purity check by NMR is recommended before use.[1]

  • The "Cold Trap" Technique: Remove the Iodoethane-2-13C from storage (-20°C or 4°C) and place it in a customized ice bath or aluminum block within the fume hood.

    • Why: Keeping the reagent cold lowers the vapor pressure, reducing the "puff" of vapor upon opening and preventing isotopic loss.

Phase B: Transfer & Synthesis
  • Syringe Technique: Use gas-tight glass microsyringes (Hamilton type) rather than plastic disposable pipettes.

    • Why: Plasticizers in disposable tips can leach into halogenated solvents, and plastic tips drip due to low surface tension.[1] Glass syringes provide volumetric accuracy for this expensive reagent.[1]

  • Septum Usage: Do not uncap the bottle fully. Use a Sure-Seal™ or septum cap.[1] Withdraw liquid through the septum under nitrogen positive pressure if possible.[1]

  • Double-Glove Protocol:

    • Don Silver Shield® laminate gloves (or inner nitrile).[1]

    • Don outer nitrile gloves.[1]

    • Immediately after handling the flask/syringe, remove the outer gloves and discard them as solid toxic waste. Keep inner gloves on.[1]

Phase C: Spill Management
  • Minor Spill (< 5 mL): Cover with activated charcoal or vermiculite immediately to suppress vapors.[1] Wipe up with solvent-resistant pads.[1] Place all waste in a sealed jar.

  • Major Spill (> 5 mL): Evacuate the immediate area. Do not attempt cleanup without a full-face respirator (OV cartridges) and Silver Shield gloves.[1]

Visualization: Safe Handling Workflow

This workflow ensures the integrity of the

Handling_WorkflowStorageStorage(-20°C, Dark, Copper Stabilized)EquilibrationThermal Equilibration(Ice Bath in Fume Hood)Storage->EquilibrationTransport in secondary containerTransferTransfer(Glass Syringe / Septum)Equilibration->TransferDon PPEReactionReaction Vessel(Sealed, Inert Atmosphere)Transfer->ReactionInject ReagentWasteWaste Segregation(Halogenated Stream)Transfer->WasteDispose Syringe/NeedleReaction->WasteQuench & Dispose

Caption: Operational workflow emphasizing thermal control and containment to prevent exposure and loss.

Disposal & Waste Management

Proper disposal is legally required and environmentally critical for halogenated compounds.[1]

  • Segregation: Do not mix with general organic solvents (acetone/ethanol waste).[1][7] Iodoethane must go into the Halogenated Organic Waste stream.[1]

    • Reason: Halogenated waste requires higher temperature incineration and is significantly more expensive to process.[1] Mixing it with non-halogenated waste contaminates the entire volume, increasing disposal costs.[1]

  • Labeling: Tag the waste container explicitly: "Contains Iodoethane. Suspected Carcinogen.[1][6] Halogenated."

  • Quenching (Optional): If disposing of unreacted reagent, it can be quenched by reacting with a nucleophile (e.g., aqueous sodium thiosulfate) to neutralize the alkylating potential before disposal, subject to local EHS approval.

References

  • PubChem. (n.d.).[1] Compound Summary: Iodoethane.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • University of California, Berkeley. (2021).[1] Safe Storage and Handling of Cryogenic Liquids and Volatile Chemicals. EH&S Guidelines. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.